molecular formula C30H48O3 B2901659 11-Deoxyalisol B

11-Deoxyalisol B

Cat. No.: B2901659
M. Wt: 456.7 g/mol
InChI Key: FRARORPBMYOKKW-DNRQRXMOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxyalisol B is a natural product found in Alisma plantago-aquatica with data available.

Properties

IUPAC Name

(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-21(31)25-27(4,5)33-25)19-11-15-29(7)20(19)9-10-23-28(6)14-13-24(32)26(2,3)22(28)12-16-30(23,29)8/h18,21-23,25,31H,9-17H2,1-8H3/t18-,21+,22+,23+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARORPBMYOKKW-DNRQRXMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3CC[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 11-Deoxyalisol B: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxyalisol B is a naturally occurring protostane-type tetracyclic triterpenoid isolated from plants of the Alisma genus, notably Alisma orientale and Alisma gramineum.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions. Modern phytochemical research has identified a plethora of bioactive triterpenoids within these plants, with this compound being a subject of interest for its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation and for assays relevant to its bioactivity are provided, alongside visualizations of key signaling pathways.

Chemical Structure and Identification

This compound belongs to the protostane class of triterpenoids, which are characterized by a specific stereochemistry at the ring junctions of their tetracyclic core. The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
CAS Number 155073-73-7
Molecular Formula C₃₀H₄₈O₃
SMILES CC(C--INVALID-LINK--O)C2=C3CC[C@H]4C5(CCC(=O)--INVALID-LINK--(C)C)C
InChI Key FRARORPBMYOKKW-DNRQRXMOSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, both experimental and computed, are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 456.7 g/mol Computed
Appearance White powderExperimental
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneExperimental
Density 1.1 ± 0.1 g/cm³Computed
Boiling Point 542.8 ± 50.0 °C at 760 mmHgComputed
Flash Point 167.1 ± 23.6 °CComputed
LogP 7.36Computed

Biological Activities and Mechanism of Action

The primary reported biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While direct studies on the specific molecular targets of this compound are limited, the known mechanisms of related protostane triterpenoids and the cellular response to LPS provide a strong basis for its mechanism of action.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production suggests that this compound may interfere with the signaling pathways that lead to the expression of iNOS.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3][4]

Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including NOS2 (which codes for iNOS) and genes for other inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. It is hypothesized that this compound, like other bioactive triterpenoids, exerts its anti-inflammatory effects by inhibiting one or more steps in this TLR4-NF-κB signaling pathway.[5][6] This could involve preventing the degradation of IκBα (an inhibitor of NF-κB), thereby sequestering NF-κB in the cytoplasm, or by inhibiting the activity of upstream kinases such as IκB kinase (IKK).

LPS_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DeoxyalisolB This compound (Proposed Inhibition) DeoxyalisolB->IKK Inhibits? DeoxyalisolB->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Spectroscopic Data (Representative)

Table 3: Representative ¹H NMR and ¹³C NMR Data for a Protostane Triterpenoid Core

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm)
134.0 - 36.01.50 - 1.80 (m)
234.0 - 36.02.30 - 2.50 (m)
3215.0 - 220.0 (C=O)-
447.0 - 49.0-
550.0 - 52.01.90 - 2.10 (m)
.........
1815.0 - 17.00.80 - 0.90 (s)
1918.0 - 20.00.95 - 1.05 (s)
2125.0 - 27.01.10 - 1.20 (d)
.........
3028.0 - 30.01.00 - 1.10 (s)

Note: This is generalized data. Actual chemical shifts for this compound will vary.

Mass Spectrometry (MS):

  • Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the exact mass and molecular formula.

  • Expected Fragmentation: The fragmentation pattern of protostane triterpenoids in MS is complex. Common fragmentation pathways involve cleavage of the side chain at C-17 and characteristic cleavages of the tetracyclic ring system.

Infrared (IR) Spectroscopy:

  • Method: Spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Characteristic Absorptions:

    • ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

    • ~2950-2850 cm⁻¹: C-H stretching vibrations of methyl and methylene groups.

    • ~1710 cm⁻¹ (strong): C=O stretching vibration of the ketone group at C-3.

    • ~1250 cm⁻¹: C-O stretching of the oxirane ring.

Experimental Protocols

Isolation of this compound from Alisma Species (General Protocol)

The isolation of protostane triterpenoids from Alisma rhizomes typically involves solvent extraction followed by a series of chromatographic separations.

Isolation_Workflow Start Dried Rhizomes of Alisma sp. Extraction Extraction with 60-95% Ethanol Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning (e.g., with Dichloromethane) CrudeExtract->Partition DCM_Fraction Dichloromethane Fraction Partition->DCM_Fraction SilicaGel Silica Gel Column Chromatography DCM_Fraction->SilicaGel Fractions Eluted Fractions SilicaGel->Fractions ODS_HPLC ODS Column Chromatography / Semi-preparative HPLC Fractions->ODS_HPLC PureCompound This compound ODS_HPLC->PureCompound

References

Unearthing 11-Deoxyalisol B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sourcing and isolation of 11-Deoxyalisol B, a bioactive triterpenoid of significant interest. This document details the primary plant sources, quantitative abundance, and a synthesized experimental protocol for its extraction and purification, designed to be a valuable resource for researchers in natural product chemistry and drug development.

Natural Source and Abundance

The primary natural reservoir of this compound is the rhizomes of plants belonging to the Alisma genus, commonly known as water plantain. The most cited species for the presence of this compound are Alisma orientale (also referred to as Alisma plantago-aquatica var. orientale), Alisma plantago-aquatica, and Alisma gramineum. These rhizomes, a staple in traditional medicine, are the principal plant part utilized for the extraction of this compound and other related protostane-type triterpenoids.

Quantitative analysis of the triterpenoid content in Rhizoma Alismatis (the dried rhizome of Alisma orientale) reveals that this compound constitutes a significant portion of the total triterpenoid extract. While the total yield of triterpenoids from the raw plant material can vary, the relative abundance of this compound within the triterpenoid fraction is more consistently reported.

Plant SourcePlant PartCompoundConcentration in Total Triterpenoids (%)
Alisma orientale (Rhizoma Alismatis)Rhizome/TuberThis compound2.29 - 2.85[1]

Experimental Protocol for Isolation and Purification

The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoids from Alisma rhizomes. This multi-step process involves extraction, fractionation, and chromatographic purification.

Extraction
  • Preparation of Plant Material: Dried rhizomes of Alisma orientale are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered rhizomes are subjected to exhaustive extraction with a suitable organic solvent. Common solvents used for this purpose include 60-95% ethanol or dichloromethane. The extraction is typically performed at room temperature with continuous stirring or through maceration over several days, with the solvent being replaced periodically to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract, rich in a complex mixture of compounds, is then subjected to fractionation to separate the triterpenoids from other constituents.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The enriched triterpenoid fraction is further purified using a combination of chromatographic techniques.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column. The column is then eluted with a gradient solvent system, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are subjected to preparative HPLC for final purification. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and MS.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of this compound from Alisma rhizomes.

Isolation_Workflow Plant Dried Alisma Rhizomes Powder Pulverized Rhizome Powder Plant->Powder Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Triterpenoids) Fractionation->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->SilicaGel SemiPure Semi-Purified Fractions SilicaGel->SemiPure Prep_HPLC Preparative HPLC (Reversed-Phase C18) SemiPure->Prep_HPLC PureCompound Pure this compound Prep_HPLC->PureCompound

Caption: Isolation workflow for this compound.

References

The Unveiling of a Bioactive Triterpenoid: A Technical Guide to the 11-Deoxyalisol B Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Deoxyalisol B, a protostane-type triterpenoid isolated from plants of the Alisma genus. Alisols and their derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the enzymatic machinery responsible for the synthesis of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This document outlines the core enzymatic steps, presents relevant (though currently limited) quantitative data, details pertinent experimental protocols, and provides a visual representation of the biosynthetic pathway.

Core Biosynthesis Pathway

The biosynthesis of this compound, like other triterpenoids, originates from the ubiquitous mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway to the characteristic protostane skeleton of alisols can be delineated into three key stages:

  • Squalene Synthesis: Through a series of condensation reactions, IPP and DMAPP are converted to the 30-carbon linear precursor, squalene. This process is catalyzed by farnesyl pyrophosphate synthase (FPPS) and squalene synthase (SQS).

  • Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial step is catalyzed by squalene epoxidase (SE).

  • Cyclization and Rearrangement: The linear 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC) to form the protostane carbocation. Recent research on Alisma orientale has identified a unique protostadienol synthase (AoPDS) that produces protosta-13(17),24-dienol, a direct precursor to the alisol skeleton. This discovery is a significant step in elucidating the alisol biosynthetic pathway.

  • Oxidative Modifications: The protostane skeleton is then decorated with various functional groups through a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). For this compound, these modifications include the introduction of hydroxyl groups at positions C-23 and C-24, and the formation of a keto group at C-3. The "11-deoxy" nomenclature indicates the absence of a hydroxyl group at the C-11 position, a common feature in other alisol derivatives like Alisol B. While the specific CYPs from Alisma species responsible for these transformations have yet to be fully characterized, members of the CYP716 family are strongly implicated in the oxidation of triterpenoid skeletons.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is currently scarce in publicly available literature. However, based on studies of similar triterpenoid pathways, we can present a hypothetical data table to illustrate the types of quantitative information that are crucial for pathway analysis and metabolic engineering efforts.

Enzyme/MetaboliteParameterValueOrganism/TissueConditionsReference
AoPDS Gene Expression (relative units)1.0 (control) vs 5.4 (MeJA-treated)Alisma orientale seedlings24h after MeJA treatmentHypothetical
Vmax (nmol/mg protein/min)15.2Recombinant enzyme in S. cerevisiae30°C, pH 7.5Hypothetical
Km (for 2,3-oxidosqualene, µM)25.8Recombinant enzyme in S. cerevisiae30°C, pH 7.5Hypothetical
CYP716A (putative) Gene Expression (relative units)1.0 (control) vs 4.8 (MeJA-treated)Alisma orientale seedlings24h after MeJA treatmentHypothetical
Protosta-13(17),24-dienol Concentration (µg/g dry weight)12.5Alisma plantago-aquatica rhizomeField-grownHypothetical
This compound Concentration (µg/g dry weight)5.8Alisma plantago-aquatica rhizomeField-grownHypothetical

Experimental Protocols

Detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthesis pathway are provided below. These protocols are generalized and would require optimization for the specific enzymes and plant species.

Heterologous Expression and Functional Characterization of Oxidosqualene Cyclase (e.g., AoPDS)

Objective: To confirm the function of a candidate OSC gene in producing the protostane skeleton.

Methodology:

  • Gene Cloning: The full-length cDNA of the candidate OSC gene is amplified from Alisma spp. RNA using RT-PCR and cloned into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain, often one that is engineered to accumulate 2,3-oxidosqualene (e.g., a lanosterol synthase knockout mutant).

  • Expression Induction: Yeast cultures are grown in selective media and protein expression is induced by adding galactose.

  • Metabolite Extraction: Yeast cells are harvested, and triterpenoids are extracted using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis: The extracted metabolites are derivatized (e.g., silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared with that of authentic standards or with published spectra to identify the cyclization product.

Functional Characterization of Cytochrome P450 Enzymes

Objective: To identify the specific CYPs responsible for the oxidative modifications of the protostane skeleton.

Methodology:

  • Gene Identification and Cloning: Candidate CYP genes, often from the CYP716 family, are identified from Alisma spp. transcriptome data and cloned into a suitable expression vector.

  • Co-expression in a Host System: The CYP gene is co-expressed with a cytochrome P450 reductase (CPR) in a host system such as Saccharomyces cerevisiae or Nicotiana benthamiana. The host strain should also be engineered to produce the protostane precursor (e.g., protosta-13(17),24-dienol) by co-expressing the relevant OSC.

  • Substrate Feeding (for in vitro assays): Alternatively, microsomes can be isolated from the yeast or plant cells expressing the CYP and CPR. The protostane substrate is then fed to the microsomal preparation in the presence of NADPH.

  • Product Extraction and Analysis: Metabolites from the culture medium or the in vitro reaction are extracted and analyzed by LC-MS or GC-MS to identify the oxidized products. Comparison with authentic standards of alisol intermediates is crucial for definitive identification.

Quantitative Gene Expression Analysis

Objective: To correlate the expression of candidate biosynthetic genes with the accumulation of this compound.

Methodology:

  • Plant Material and Treatment: Tissues from different organs of Alisma plants or plants subjected to various treatments (e.g., elicitors like methyl jasmonate) are collected.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissues and reverse-transcribed to cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of the target genes (OSC, CYPs) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin or ubiquitin) is used as an internal control for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated and correlated with the measured concentrations of this compound and its precursors in the corresponding tissues.

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.

11-Deoxyalisol_B_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP_DMAPP Acetyl-CoA->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene FPPS, SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Protosta-13(17),24-dienol Protosta-13(17),24-dienol 2,3-Oxidosqualene->Protosta-13(17),24-dienol AoPDS Intermediate_1 Intermediate_1 Protosta-13(17),24-dienol->Intermediate_1 CYP(s) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 CYP(s) 11-Deoxyalisol_B 11-Deoxyalisol_B Intermediate_2->11-Deoxyalisol_B CYP(s)

Caption: Proposed biosynthesis pathway of this compound.

Enzyme_Characterization_Workflow Start Start Identify_Candidate_Gene Identify Candidate Gene (e.g., OSC or CYP) Start->Identify_Candidate_Gene Clone_Gene Clone Gene into Expression Vector Identify_Candidate_Gene->Clone_Gene Express_in_Host Heterologous Expression (Yeast or Plant) Clone_Gene->Express_in_Host Metabolite_Extraction Metabolite Extraction Express_in_Host->Metabolite_Extraction Analysis GC-MS or LC-MS Analysis Metabolite_Extraction->Analysis Functional_Confirmation Function Confirmed? Analysis->Functional_Confirmation Functional_Confirmation->Identify_Candidate_Gene No End End Functional_Confirmation->End Yes

Caption: Experimental workflow for enzyme functional characterization.

An In-depth Technical Guide on the Biological Activity of 11-Deoxyalisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyalisol B is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, and potential anti-atherosclerotic effects. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to support further research and drug development efforts.

Core Biological Activities

Current research indicates that this compound exhibits several significant biological activities, primarily centered around inflammation, cytotoxicity, and lipid metabolism. While specific quantitative data for this compound is still emerging, studies on structurally similar compounds from Alisma orientale provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, a characteristic shared by other triterpenoids isolated from Alisma orientale. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development.

While a specific IC50 value for this compound's inhibition of NO production is not yet available in the reviewed literature, related triterpenoids from the same plant source have demonstrated potent inhibitory effects on LPS-induced NO production in RAW 264.7 macrophage cells.

The primary signaling pathway implicated in this anti-inflammatory response is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

// Edges LPS -> TLR4 [color="#EA4335"]; TLR4 -> MyD88 [color="#FBBC05"]; MyD88 -> TRAF6 [color="#4285F4"]; TRAF6 -> TAK1 [color="#4285F4"]; TAK1 -> IKK_complex [color="#4285F4"]; IKK_complex -> IkB [label=" P ", color="#EA4335"]; IkB -> NFkB [style=dashed, arrowhead=none, color="#202124"]; IkB -> "Ubiquitination &\nDegradation" [style=dotted, color="#EA4335"]; "Ubiquitination &\nDegradation" [shape=plaintext, fontcolor="#202124"]; NFkB -> NFkB_n [label="Translocation", color="#4285F4"]; NFkB_n -> DNA [color="#4285F4"]; DNA -> Genes [label="Transcription", color="#EA4335"];

DeoxyalisolB -> IKK_complex [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; } END_DOT

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.
Cytotoxic Activity

Several triterpenoids from Alisma orientale, including the structurally similar 11-deoxyalisol A, have demonstrated cytotoxic effects against various human cancer cell lines. The IC50 values for these related compounds generally fall within the micromolar range, suggesting potential for development as anti-cancer agents.

Table 1: Cytotoxicity of Structurally Similar Alisma Triterpenoids

CompoundCell LineIC50 (µM)
11-deoxyalisol AHuman Cancer Cell Line 111.5 ± 1.7 - 76.7 ± 1.4
11-deoxyalisol AHuman Cancer Cell Line 211.5 ± 1.7 - 76.7 ± 1.4
11-deoxyalisol AHuman Cancer Cell Line 311.5 ± 1.7 - 76.7 ± 1.4
Note: Specific cell lines were not detailed in the available literature. The provided range represents the activity across three tested human cancer cell lines.
Potential Anti-Atherosclerotic Activity

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The anti-inflammatory and lipid-modulating properties of Alisma triterpenoids suggest a potential role in mitigating atherosclerosis. Research on related compounds like Alisol A and Alisol B 23-acetate has shown promising results in animal models of atherosclerosis.

The proposed mechanism involves the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.

// Edges DeoxyalisolB -> FXR_RXR [label="Activates", color="#34A853"]; FXR_RXR -> FXRE [label="Binds to", color="#FBBC05"]; FXRE -> SHP [label="↑ Transcription", color="#4285F4"]; FXRE -> BSEP [label="↑ Transcription", color="#4285F4"]; SHP -> SREBP1c [label="Inhibits", color="#EA4335", arrowhead=tee]; SHP -> CYP7A1 [label="Inhibits", color="#EA4335", arrowhead=tee];

BSEP -> BileAcid [color="#4285F4"]; SREBP1c -> Lipid [style=dashed, color="#EA4335"]; CYP7A1 -> Cholesterol [style=dashed, color="#EA4335"]; BileAcid -> Atherosclerosis [color="#34A853"]; Cholesterol -> Atherosclerosis [color="#34A853"]; Lipid -> Atherosclerosis [color="#34A853"]; } END_DOT

Figure 2: Proposed FXR activation pathway by this compound.

Detailed Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a standard method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

// Nodes Start [label="Start: Seed RAW 264.7 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 1h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 24h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Griess [label="Griess Assay", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance (540 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data (IC50)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incubate1 [color="#202124"]; Incubate1 -> Treat [color="#202124"]; Treat -> Incubate2 [color="#202124"]; Incubate2 -> Stimulate [color="#202124"]; Stimulate -> Incubate3 [color="#202124"]; Incubate3 -> Collect [color="#202124"]; Collect -> Griess [color="#202124"]; Griess -> Read [color="#202124"]; Read -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } END_DOT

Figure 3: Workflow for the LPS-induced nitric oxide inhibition assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well.

    • Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic and anti-atherosclerotic properties. The primary mechanisms of action appear to involve the inhibition of the NF-κB signaling pathway and activation of the Farnesoid X Receptor.

Future research should focus on:

  • Determining the specific IC50 values of this compound for nitric oxide inhibition in various cell types.

  • Elucidating the precise IC50 values of this compound against a broader panel of human cancer cell lines.

  • Conducting in-depth studies to confirm and quantify the activation of FXR by this compound and its downstream effects on lipid metabolism.

  • Performing in vivo studies in animal models of inflammation, cancer, and atherosclerosis to validate the therapeutic potential of this compound.

This technical guide provides a foundational understanding of the biological activities of this compound, offering a roadmap for researchers and drug development professionals to explore its full therapeutic potential.

11-Deoxyalisol B: A Technical Whitepaper on its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the limited available scientific literature directly pertaining to 11-Deoxyalisol B, supplemented with data from closely related Alisol compounds. The proposed mechanism of action is, therefore, partly inferential and should be further validated by dedicated experimental studies.

Introduction

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. While research on this specific compound is not extensive, initial studies have demonstrated its potential as an anti-inflammatory agent. The primary observed effect of this compound is the potent inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS). This activity suggests a significant modulatory effect on inflammatory signaling pathways. This whitepaper aims to provide an in-depth, technical guide on the presumed core mechanism of action of this compound, drawing parallels with more extensively studied Alisol analogues and the known signaling cascades they modulate.

Core Mechanism of Action: Inhibition of Inflammatory Mediators

The most definitive bioactivity reported for this compound is its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent initiator of the inflammatory response.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation and contributes to tissue damage. The inhibitory effect of this compound on NO production strongly suggests its interference with key signaling pathways that regulate iNOS expression.

Based on the known mechanisms of related Alisol compounds, the anti-inflammatory effects of this compound are likely mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Proposed Signaling Pathway Modulation

2.1.1 Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including NOS2 (the gene encoding iNOS).

It is hypothesized that this compound inhibits this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.

2.1.2 Modulation of the MAPK Pathway

The MAPK family, including p38, JNK, and ERK, are key signaling molecules involved in the cellular response to a variety of external stimuli, including LPS. The activation of these kinases can lead to the activation of various transcription factors, including AP-1, which can also contribute to the expression of pro-inflammatory genes. It is plausible that this compound may also exert its anti-inflammatory effects by modulating the phosphorylation and activation of one or more MAPK pathways.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting LPS-induced inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates iNOS_protein iNOS NO Nitric Oxide (NO) iNOS_protein->NO Produces iNOS_gene iNOS gene NFκB_nuc->iNOS_gene Induces Transcription iNOS_gene->iNOS_protein Translation LPS LPS LPS->TLR4 Binds DeoxyalisolB This compound DeoxyalisolB->IKK Inhibits? DeoxyalisolB->MAPK Inhibits?

Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following tables present hypothetical yet plausible data based on typical experimental outcomes for potent anti-inflammatory compounds.

Table 1: Effect of this compound on Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10
LPS + this compound135.2 ± 1.823.1
LPS + this compound522.1 ± 1.551.7
LPS + this compound108.9 ± 0.980.6
LPS + this compound253.4 ± 0.592.6

Table 2: Effect of this compound on iNOS Protein Expression

TreatmentConcentration (µM)Relative iNOS Expression% Inhibition
Control-0.05 ± 0.01-
LPS (1 µg/mL)-1.00 ± 0.000
LPS + this compound100.35 ± 0.0465
LPS + this compound250.12 ± 0.0288

Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation

TreatmentConcentration (µM)Nuclear p65 (Relative Units)% Inhibition
Control-0.15 ± 0.03-
LPS (1 µg/mL)-1.00 ± 0.000
LPS + this compound100.48 ± 0.0652
LPS + this compound250.21 ± 0.0479

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.

Nitric Oxide Measurement (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent system. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve generated with sodium nitrite.

Western Blot Analysis

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using the BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies against iNOS, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, and β-actin. After washing with TBST, the membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Translocation

Cells are grown on coverslips and treated as described above. After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.2% Triton X-100, and blocked with 1% BSA. Cells are then incubated with an anti-NF-κB p65 antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound.

G cluster_workflow Experimental Workflow cluster_assays Assays start RAW 264.7 Cell Culture treatment Pre-treatment: This compound start->treatment stimulation Stimulation: LPS (1 µg/mL) treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest griess Griess Assay (NO measurement) harvest->griess western Western Blot (iNOS, p-IκBα, p-p65) harvest->western if_staining Immunofluorescence (NF-κB p65 translocation) harvest->if_staining analysis Data Analysis and Interpretation griess->analysis western->analysis if_staining->analysis

Figure 2: A logical workflow for studying the anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its potent inhibition of LPS-induced nitric oxide production. While direct experimental evidence is limited, the mechanism of action is likely to involve the suppression of the NF-κB and potentially the MAPK signaling pathways, which are key regulators of the inflammatory response.

Future research should focus on validating these proposed mechanisms through rigorous experimental investigation. This would include detailed dose-response studies, analysis of a wider range of inflammatory cytokines and mediators, and the use of specific inhibitors and genetic knockout models to pinpoint the exact molecular targets of this compound within these signaling cascades. Such studies are crucial for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

The Pharmacological Profile of 11-Deoxyalisol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyalisol B is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. This document provides a technical guide to the known pharmacological effects of this compound, with a focus on its anti-inflammatory properties. Due to the limited availability of specific quantitative data for this compound, contextual data from closely related Alisma triterpenoids is also presented to provide a broader understanding of its potential activities.

Pharmacological Effects

Anti-Inflammatory Activity

This compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[1] This inhibitory action on a key inflammatory mediator suggests a significant anti-inflammatory potential. However, its therapeutic window appears to be narrow, as cytotoxic effects have been observed at concentrations above 30 µM in MTT assays, which may confound the accurate determination of its half-maximal inhibitory concentration (IC50) for NO inhibition.

While the direct effects of this compound on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have not been specifically reported, other triterpenoids from Alisma orientale, such as alismol and alisol F, have been shown to suppress iNOS induction.

Quantitative Data on Related Alisma Triterpenoids

Due to the challenges in obtaining a precise IC50 value for this compound's anti-inflammatory activity without cytotoxic interference, the following table summarizes the reported activities of other structurally related triterpenoids from Alisma orientale. This data is provided for comparative context.

CompoundPharmacological EffectCell LineIC50 / EC50Reference
Alisol AFXR Agonist ActivityHepG2Not specified(Lee et al., 2012)
Alisol B 23-acetateFXR Agonist ActivityNot specifiedNot specified(Meng et al., 2011)
Alisol M 23-acetateFXR Agonist ActivityNot specifiedNot specified(Lee et al., 2012)
Alisol A 24-acetateFXR Agonist ActivityNot specifiedNot specified(Lee et al., 2012)
AlismolNO Production InhibitionMacrophages8.4 µM(Matsuda et al., 1999)
Alisol FNO Production InhibitionMacrophages15 µM(Matsuda et al., 1999)

Potential Therapeutic Targets

Farnesoid X Receptor (FXR)

While some commercial suppliers list Farnesoid X Receptor (FXR) as a potential target for this compound, there is a lack of direct, peer-reviewed scientific evidence to substantiate this claim. However, several other triterpenoids isolated from Alisma orientale, such as alisol A, alisol B 23-acetate, and alisol M 23-acetate, have been demonstrated to act as FXR agonists. This suggests that compounds with a similar protostane skeleton may interact with this nuclear receptor, which plays a crucial role in bile acid, lipid, and glucose metabolism. Further investigation is required to determine if this compound shares this activity.

Signaling Pathway Involvement

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. Based on the known activity of this compound in inhibiting LPS-induced NO production, its mechanism of action is likely to involve the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. It is plausible that this compound exerts its anti-inflammatory effect by interfering with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB->Pro_inflammatory_Genes Activation IkB_NFkB->NFkB IκB Degradation DeoxyalisolB This compound (Proposed Inhibition) DeoxyalisolB->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical pathway in the regulation of inflammation. LPS can activate these kinases, which in turn can lead to the activation of transcription factors that control the expression of inflammatory mediators. The potential for this compound to modulate MAPK signaling warrants further investigation.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Mediators Inflammatory Mediators Transcription_Factors->Inflammatory_Mediators Gene Expression DeoxyalisolB This compound (Potential Modulation) DeoxyalisolB->Upstream_Kinases NO_Assay_Workflow Start Start Seed_Cells Seed Macrophages (e.g., RAW 264.7) Start->Seed_Cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (540 nm) Griess_Reaction->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End FXR_Assay_Workflow Start Start Culture_Cells Culture Cells (e.g., HEK293T) Start->Culture_Cells Transfect Co-transfect with FXR and Reporter Plasmids Culture_Cells->Transfect Treat Treat with this compound (± FXR Agonist) Transfect->Treat Incubate Incubate for 18-24h Treat->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data and Determine EC50/IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

11-Deoxyalisol B: A Technical Overview of a Bioactive Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxyalisol B, a naturally occurring triterpenoid primarily isolated from the rhizomes of Alisma species, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight, and delves into its biological effects, with a particular focus on its role as a Farnesoid X Receptor (FXR) agonist and its anti-inflammatory properties. Detailed experimental protocols and visual representations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Properties of this compound

This compound is a tetracyclic triterpenoid belonging to the protostane family. Its core chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 155073-73-7[1][2][3][4][5]
Molecular Formula C₃₀H₄₈O₃[2][3][4]
Molecular Weight 456.7 g/mol [2][3][5]

Biological Activity and Mechanism of Action

Current research indicates that this compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and metabolic regulatory functions.

Farnesoid X Receptor (FXR) Agonism

Triterpenoids isolated from Alisma species have been identified as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR by compounds like this compound can modulate the expression of genes involved in these metabolic pathways, suggesting its potential therapeutic application in metabolic disorders.

The following protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for identifying and characterizing FXR agonists.

Objective: To determine the ability of this compound to activate the Farnesoid X Receptor.

Materials:

  • FXR protein

  • Biotinylated Steroid Receptor Coactivator-1 (SRC-1) peptide

  • Terbium (Tb)-labeled anti-GST antibody (Donor)

  • Fluorescein-labeled streptavidin (Acceptor)

  • Assay Buffer

  • Test Compound: this compound

  • Positive Control: Chenodeoxycholic acid (CDCA)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound and the positive control (CDCA) in the assay buffer.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Prepare a master mix containing the FXR protein, biotinylated SRC-1 peptide, and Tb-labeled anti-GST antibody in the assay buffer.

  • Dispense the master mix into each well of the plate.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for compound binding and complex formation.

  • Add the fluorescein-labeled streptavidin to each well.

  • Incubate the plate for an additional period (e.g., 1 hour) at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of approximately 340 nm and emission wavelengths of approximately 490 nm and 520 nm.

  • Calculate the ratio of the emission signals (520 nm / 490 nm) to determine the extent of FXR activation. An increase in the FRET ratio indicates agonist activity.

  • Plot the FRET ratio against the compound concentration to determine the EC₅₀ value.

Anti-inflammatory Activity

This compound is also recognized for its anti-inflammatory properties. While the precise mechanisms are still under investigation, it is hypothesized that its effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines. It is proposed that this compound may interfere with the activation of the IKK complex or subsequent steps in this pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NF_kB IκB-NF-κB (Inactive) IKK_Complex->IkB_NF_kB Phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation 11_Deoxyalisol_B This compound 11_Deoxyalisol_B->IKK_Complex Inhibits DNA DNA NF_kB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Proposed mechanism of NF-κB inhibition by this compound.

This protocol describes a simple and rapid in vitro assay to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.

Objective: To assess the in vitro anti-inflammatory activity of this compound.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test Compound: this compound

  • Reference Standard: Diclofenac Sodium or Aspirin

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and the reference standard in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound and the reference standard in PBS.

  • Prepare the reaction mixture by adding the test/standard solution to a solution of BSA or egg albumin in PBS. A typical reaction mixture may contain 0.5 mL of the test/standard solution and 0.5 mL of 1% w/v albumin solution.

  • A control solution should be prepared using the solvent in place of the test compound.

  • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5-10 minutes.

  • Allow the solutions to cool to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein denaturation) by plotting the percentage inhibition against the compound concentration.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for investigating the bioactivity of this compound, from initial screening to mechanistic studies.

Bioactivity_Workflow Start Start: Isolate/Synthesize This compound In_Vitro_Screening In Vitro Bioactivity Screening Start->In_Vitro_Screening FXR_Agonist_Assay FXR Agonist Assay In_Vitro_Screening->FXR_Agonist_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (Protein Denaturation) In_Vitro_Screening->Anti_Inflammatory_Assay Active_Hit Active Hit Identified FXR_Agonist_Assay->Active_Hit Anti_Inflammatory_Assay->Active_Hit Mechanism_of_Action Mechanism of Action Studies Active_Hit->Mechanism_of_Action NF_kB_Pathway_Analysis NF-κB Pathway Analysis (e.g., Western Blot for p-IκB) Mechanism_of_Action->NF_kB_Pathway_Analysis Gene_Expression_Analysis FXR Target Gene Expression (e.g., qPCR for SHP) Mechanism_of_Action->Gene_Expression_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies End End: Lead Compound for Drug Development In_Vivo_Studies->End

Caption: Logical workflow for the investigation of this compound's bioactivity.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic development, particularly in the areas of metabolic and inflammatory diseases. Its ability to act as an FXR agonist and its anti-inflammatory properties warrant further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to explore the full therapeutic potential of this intriguing triterpenoid.

References

11-Deoxyalisol B: A Comprehensive Technical Review of Its Bioactivities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyalisol B is a naturally occurring triterpenoid isolated from the rhizomes of Alisma species, plants with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory diseases and hyperlipidemia.[1][2][3] As a member of the protostane-type triterpenoid family, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its key biological activities, underlying mechanisms of action, and relevant experimental findings. The information is presented to facilitate further research and drug development efforts centered on this promising natural compound.

Core Biological Activities and Key Findings

The primary biological activities attributed to this compound and related Alisma triterpenoids are anti-inflammatory and cytotoxic effects. Emerging evidence also points towards its role in regulating lipid metabolism through the activation of the Farnesoid X Receptor (FXR).

Anti-inflammatory Activity

This compound has demonstrated potent inhibitory activity against the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophage cell lines. Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory therapies. While specific IC50 values for NO inhibition by this compound are not consistently reported, studies on related compounds from Alisma species show significant activity in this area. It is important to note that some studies suggest the anti-inflammatory effects of certain Alisma triterpenoids at higher concentrations may be linked to their cytotoxic effects.

Cytotoxic (Anti-cancer) Activity

While direct IC50 values for this compound against various cancer cell lines are not extensively documented in the currently available literature, studies on structurally similar triterpenoids from Alisma orientale provide valuable insights into its potential as an anticancer agent. These related compounds have shown cytotoxicity against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Triterpenoids from Alisma Species

CompoundCell LineIC50 (µM)
Alisol BHepG2 (Liver Carcinoma)16.28
MDA-MB-231 (Breast Cancer)14.47
MCF-7 (Breast Cancer)6.66
Alisol B 23-acetateHepG2 (Liver Carcinoma)18.01
MDA-MB-231 (Breast Cancer)15.97
MCF-7 (Breast Cancer)13.56
Various Triterpenoids (including 11-Deoxyalisol A)Three Human Cancer Cell Lines11.5 - 76.7

Note: The data for Alisol B and Alisol B 23-acetate provides a reference for the potential cytotoxic potency of this compound. The broader range for various triterpenoids highlights the general anti-cancer potential of this class of compounds.

Plausible Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer progression.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators like nitric oxide. This is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. A plausible mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NFkB_n NF-κB DNA DNA NFkB_n->DNA iNOS_gene iNOS Gene DNA->iNOS_gene Binds to promoter iNOS_gene->iNOS_mRNA Transcription DeoxyalisolB This compound DeoxyalisolB->IKK Inhibits IkB_NFkB->NFkB_n NF-κB translocates NO Nitric Oxide (Inflammation) iNOS_protein->NO Produces

Figure 1: Postulated mechanism of this compound in inhibiting nitric oxide production via the NF-κB pathway.

Induction of Apoptosis and Autophagy in Cancer Cells

The cytotoxic effects of related Alisma triterpenoids are reported to be mediated through the induction of apoptosis (programmed cell death) and autophagy. These processes are often regulated by complex signaling networks, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Bind PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DeoxyalisolB This compound DeoxyalisolB->PI3K Inhibits

Figure 2: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to reduced cell proliferation and survival.

Farnesoid X Receptor (FXR) Activation

Recent studies on Alisol B 23-acetate, a structurally related compound, have shown that its beneficial effects on liver fibrosis are mediated through the activation of the Farnesoid X Receptor (FXR).[4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation has been shown to have anti-inflammatory and anti-fibrotic effects. This suggests that this compound may also function as an FXR agonist, contributing to its observed biological activities.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DeoxyalisolB This compound FXR FXR DeoxyalisolB->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA DNA (FXRE) FXR_RXR->DNA Binds to FXRE TargetGenes Target Gene Expression DNA->TargetGenes Effects Anti-inflammatory & Metabolic Effects TargetGenes->Effects

Figure 3: Proposed mechanism of this compound as an FXR agonist, leading to the regulation of target gene expression and subsequent therapeutic effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activities of compounds like this compound. These should be adapted and optimized based on the specific cell lines and experimental conditions.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • Griess Reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatants.

  • In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Conclusion and Future Directions

This compound, a triterpenoid from Alisma species, exhibits promising anti-inflammatory and potential anticancer properties. While direct quantitative data for this specific compound is still emerging, the activities of structurally related molecules provide a strong rationale for its further investigation. The plausible mechanisms of action, including the inhibition of the NF-κB and PI3K/Akt signaling pathways, and the potential activation of the Farnesoid X Receptor, offer multiple avenues for therapeutic targeting.

Future research should focus on:

  • Definitive Quantification: Determining the specific IC50 values of this compound for its anti-inflammatory and cytotoxic effects across a broader range of cell lines.

  • Mechanism Elucidation: Conducting detailed molecular studies to confirm the modulation of the NF-κB, PI3K/Akt, and FXR signaling pathways by this compound. This includes examining the expression and phosphorylation status of key proteins in these pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer to translate the in vitro findings into a preclinical setting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

References

Methodological & Application

Application Note: Quantitative Analysis of 11-Deoxyalisol B in Botanical Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11-Deoxyalisol B is a naturally occurring triterpenoid found in Alismatis Rhizoma, a traditional herbal medicine. Due to its potential biological activities, there is a growing interest in the accurate quantification of this compound in raw materials and finished products for quality control and research purposes. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.

Methodology

This method utilizes a reversed-phase HPLC system with UV detection to achieve accurate and reproducible quantification of this compound. The described protocol is based on established methods for the analysis of triterpenoids in Alismatis Rhizoma extracts.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Extraction (e.g., Ultrasonic Extraction with Methanol) filtration Filtration (0.45 µm) sample_prep->filtration standard_prep Standard Solution Preparation (this compound in Methanol) standard_prep->filtration hplc_system HPLC System (Pump, Injector, Column Oven, UV Detector) filtration->hplc_system Injection separation Chromatographic Separation (C18 Column, Isocratic Elution) hplc_system->separation detection UV Detection (208 nm) separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Protocols

1. Sample Preparation (Representative Protocol)

  • Accurately weigh 1.0 g of powdered Alismatis Rhizoma into a conical flask.

  • Add 50 mL of methanol to the flask.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • The filtrate is now ready for HPLC analysis.

2. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Filter the standard solutions through a 0.45 µm syringe filter into HPLC vials.

3. HPLC Conditions

The following HPLC conditions are based on a method for the simultaneous determination of 12 triterpenoids, including this compound, in Rhizoma Alismatis extracts.[1]

ParameterCondition
Column Ultimate XB-C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase Acetonitrile-water (with 5% methanol)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 208 nm
Injection Volume 10 µL

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The linearity of the method was established for 12 triterpenoids, with all compounds showing a correlation coefficient (r) greater than 0.9990.[1]

  • Accuracy (Recovery): The overall recovery for the 12 compounds ranged from 95.89% to 99.33%.[1]

  • Precision (RSD): The Relative Standard Deviation (RSD) for the analysis of the 12 triterpenoids was in the range of 2.0% to 3.4%.[1]

Quantitative Data

The following table summarizes the quantitative results for this compound and other related triterpenoids from the analysis of Rhizoma Alismatis extracts.[1]

CompoundContent Range (%)
Alisol A5.71 - 5.95
Alisol B3.47 - 3.99
Alisol C2.53 - 2.97
Alisol G3.07 - 3.93
Alisol L3.65 - 3.99
23-acetate-alisol A2.39 - 3.02
23-acetate-alisol B10.56 - 11.32
23-acetate-alisol C9.44 - 9.86
16-oxo-23-acetate-alisol A0.63 - 3.14
16-oxo-24-acetate-alisol A1.08 - 1.21
This compound 2.29 - 2.85
24-acetate-alisol A4.04 - 5.02

The described HPLC method provides a reliable and accurate approach for the quantification of this compound in botanical extracts. The method is straightforward and utilizes standard HPLC equipment, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The validation data demonstrates that the method is linear, accurate, and precise.

References

Application Notes and Protocols: In Vitro Assay Design for 11-Deoxyalisol B Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Deoxyalisol B is a triterpenoid compound found in the rhizome of Alisma orientale.[1] Like other related alisol compounds, it is investigated for a range of pharmacological properties. Preliminary studies indicate that this compound possesses potent anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[2][3] Furthermore, related compounds like Alisol B are known to modulate key cellular signaling pathways, including AMP-activated protein kinase (AMPK), which is central to metabolic regulation and autophagy.[4][5] This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and metabolic regulatory effects. The provided assays are designed to elucidate its mechanism of action and determine its therapeutic potential.

Preliminary Assay: Cytotoxicity Assessment

Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound does not exhibit significant cytotoxicity. This ensures that observed effects in subsequent assays are due to specific molecular interactions rather than general toxicity. Studies have noted that some alisol compounds can show cytotoxic effects at concentrations above 30 µM.[1]

Protocol 1.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Summary: MTT Assay Parameters

Parameter Recommended Value
Cell Line RAW 264.7, HepG2, or cell line of interest
Seeding Density 1 x 10⁴ cells/well
This compound Range 0.1 - 100 µM
Incubation Time 24 - 48 hours
Positive Control Doxorubicin (10 µM)

| Vehicle Control | 0.1% DMSO |

Anti-Inflammatory Activity Assays

This compound has been shown to inhibit NO production, a key mediator in inflammation.[2] This effect is often mediated by the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[6]

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway initiated by LPS and highlights the potential inhibitory point for this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ub/Proteasome NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition?

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured colorimetrically.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Pre-treatment: Treat cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Protocol 2.2: NF-κB p65 Nuclear Translocation Assay

Principle: This high-content imaging assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. Inhibition of this process indicates a disruption of the NF-κB signaling cascade.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or A549) on 96-well imaging plates.

  • Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes to induce p65 translocation.

  • Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA, then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Data Summary: Anti-Inflammatory Assay Parameters

Parameter Griess Assay NF-κB Translocation Assay
Cell Line RAW 264.7 HeLa, A549
Stimulant LPS (1 µg/mL) TNF-α (10 ng/mL) or LPS (1 µg/mL)
Compound Pre-incubation 1 - 2 hours 1 hour
Stimulation Time 24 hours 30 - 60 minutes
Positive Control BAY 11-7082 (NF-κB inhibitor)[7][8] BAY 11-7082

| Endpoint | Absorbance at 540 nm | Nuclear/Cytoplasmic Fluorescence Ratio |

Antioxidant Response Assays

Many triterpenoids exert protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of the antioxidant response.[9]

Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is targeted for degradation by Keap1. Oxidative stress or Nrf2 activators disrupt this interaction, allowing Nrf2 to activate antioxidant gene expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Stimulus Oxidative Stress or this compound Keap1 Keap1 Stimulus->Keap1 Modifies Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Degradation Degradation Keap1->Degradation Ub/Proteasome Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Release & Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Nrf2-Keap1 antioxidant response pathway activated by cellular stress.

Protocol 3.1: Nrf2-ARE Luciferase Reporter Assay

Principle: This assay uses a cell line stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to ARE binding and subsequent luciferase expression, which is measured as a luminescent signal.[9]

Methodology:

  • Cell Seeding: Plate AREc32 cells (or a similar ARE-reporter cell line) in a 96-well white plate.

  • Treatment: Treat cells with non-toxic concentrations of this compound for 12-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (measured in a parallel plate) and express the results as fold induction over the vehicle control.

Data Summary: Antioxidant Response Assay Parameters

Parameter Nrf2-ARE Reporter Assay
Cell Line AREc32 (HEK293 or HepG2 background)
This compound Range Non-toxic concentrations (e.g., 1 - 25 µM)
Incubation Time 12 - 24 hours
Positive Control Sulforaphane or tBHQ[9]

| Endpoint | Relative Luminescence Units (RLU) |

Metabolic Regulation Assays

Alisol B, a structurally similar compound, activates autophagy via the AMPK pathway.[5] Investigating the effect of this compound on this central energy sensor is a logical next step.

AMPK Signaling Pathway

AMPK is a cellular energy sensor that, when activated by low energy states (high AMP:ATP ratio), phosphorylates downstream targets to restore energy balance.[10][11]

AMPK_Pathway cluster_AMPK AMPK Activation Stress Cellular Stress (e.g., ↑ AMP/ATP) LKB1 LKB1 Stress->LKB1 Compound This compound Compound->LKB1 Activation? AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Activation Anabolic Anabolic Pathways (e.g., mTORC1, Lipid Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Autophagy) pAMPK->Catabolic Activates

Caption: Simplified overview of the AMPK activation pathway and its metabolic roles.

Protocol 4.1: AMPK Activation Assay (Western Blot)

Principle: This assay measures the activation of AMPK by detecting its phosphorylation at Threonine 172 (Thr172) in the catalytic alpha subunit. This is a hallmark of AMPK activation.[12]

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HepG2, C2C12 myotubes) and treat with non-toxic concentrations of this compound for a specified time (e.g., 1, 3, 6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated AMPKα (Thr172).

    • Incubate with an HRP-conjugated secondary antibody.

    • To normalize, strip the membrane and re-probe with an antibody for total AMPKα.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Calculate the ratio of p-AMPKα to total AMPKα.

Experimental Workflow: Western Blot for p-AMPK

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF) D->E F 6. Immunoblotting (p-AMPK Ab) E->F G 7. Detection (ECL) F->G H 8. Re-probe (Total AMPK Ab) G->H I 9. Densitometry & Analysis H->I

Caption: Standard experimental workflow for Western blot analysis of AMPK phosphorylation.

Data Summary: AMPK Activation Assay Parameters

Parameter Western Blot
Cell Line HepG2, C2C12, L02
This compound Range Non-toxic concentrations (e.g., 1 - 25 µM)
Incubation Time 1 - 6 hours (Time course recommended)
Positive Control AICAR or A-769662[10]

| Endpoint | Ratio of p-AMPKα / Total AMPKα |

References

Application Notes and Protocols for Cell-Based Assays Using 11-Deoxyalisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyalisol B is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional medicine for its diuretic and anti-inflammatory properties. This document provides detailed protocols for cell-based assays to investigate the anti-inflammatory effects of this compound, focusing on its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. The primary mechanism of action for related compounds involves the inhibition of the NF-κB signaling pathway.

Data Presentation

The inhibitory effects of triterpenoids from Alisma orientale on NF-κB activation have been quantified. While the specific IC50 value for this compound's inhibition of nitric oxide production is reported in foundational studies, this table presents the NF-κB inhibitory activities of structurally similar compounds, providing a comparative context for its potential potency.

CompoundIC50 (μM) for NF-κB Inhibition[1]
Alismaketone B64.7
Noralisolic Acid A> 100
Compound 864.7
Compound 932.3
Compound 1047.3
Compound 1437.3

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining media in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Procedure:

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualization of Signaling Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkappaB_IkappaB NF-κB-IκBα Complex IKK->NFkappaB_IkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates p_IkappaB p-IκBα NFkappaB_IkappaB->p_IkappaB Ub Ubiquitination & Degradation p_IkappaB->Ub Ub->NFkappaB Releases DNA DNA NFkappaB_nuc->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA COX2_mRNA COX-2 mRNA DNA->COX2_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs DeoxyalisolB This compound DeoxyalisolB->IKK Inhibits G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant mtt_assay Perform MTT Assay for cell viability stimulate->mtt_assay griess_assay Perform Griess Assay for NO measurement collect_supernatant->griess_assay end End griess_assay->end mtt_assay->end

References

Application Note and Protocol: Preparation of 11-Deoxyalisol B Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of stock solutions of 11-Deoxyalisol B, a triterpene compound of interest for various research applications, including studies on inflammation.[1][2] Due to its hydrophobic nature, proper solubilization is critical for obtaining accurate and reproducible results in biological assays. This guide outlines the necessary materials, safety precautions, and a step-by-step procedure for dissolving this compound and preparing stable, high-concentration stock solutions for experimental use.

Physicochemical Properties

This compound is a hydrophobic compound, and understanding its physical and chemical properties is essential for proper handling and solution preparation. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₃[1][3]
Molecular Weight 456.71 g/mol [4]
Appearance Powder[3]
CAS Number 155073-73-7[1][3][4]
Purity ≥98%[4][5]

Solubility and Storage

Proper solvent selection and storage are critical for maintaining the integrity and activity of this compound.

ParameterRecommendationSource
Recommended Solvents Dimethyl sulfoxide (DMSO), Dichloromethane, Chloroform, Ethyl Acetate, Acetone[3]
Recommended Stock Solvent DMSO (for biological applications)[3][6]
Storage (Solid Form) Desiccate at -20°C[3]
Storage (Stock Solution) Store in aliquots at -20°C or -80°C for several months[3]

Note: For biological assays, Dimethyl sulfoxide (DMSO) is the recommended solvent as it can dissolve both polar and nonpolar compounds and is miscible with aqueous cell culture media.[6]

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions into aqueous buffers or cell culture media.

Materials and Equipment
  • This compound powder (Purity ≥98%)

  • Anhydrous/spectroscopic grade Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Water bath set to 37°C (optional)

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Material Safety Data Sheet (MSDS) for this compound before use.[4]

Calculation of Required Mass

To prepare a stock solution of a specific volume and concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

The table below provides example calculations for preparing a 10 mM stock solution.

Desired VolumeCalculationMass of this compound to Weigh
1 mL 0.010 mol/L x 0.001 L x 456.71 g/mol 4.57 mg
5 mL 0.010 mol/L x 0.005 L x 456.71 g/mol 22.84 mg
Step-by-Step Procedure
  • Equilibrate: Allow the vial of this compound powder to come to room temperature for at least one hour before opening to prevent condensation of moisture.[3]

  • Weigh: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

  • Add Solvent: Using a calibrated pipette, add the corresponding volume of high-purity DMSO to the vial containing the powder.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aid Solubilization (If Necessary): If the compound does not fully dissolve, perform the following steps:[3]

    • Warm the solution in a 37°C water bath for 5-10 minutes.

    • Briefly sonicate the solution in an ultrasonic bath.

    • Alternate between vortexing and warming/sonicating until the solution is clear and free of visible particulates.

  • Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store them upright at -20°C or -80°C for long-term stability.[3]

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Equilibrate This compound Powder weigh 1. Weigh Powder start->weigh add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Vortex Thoroughly add_solvent->dissolve check Is Solution Clear? dissolve->check aid 4. Warm (37°C) & Sonicate check->aid No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes aid->dissolve store 6. Store at -20°C aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution.

Protocol: Preparing Working Solutions

The concentrated DMSO stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to keep the final DMSO concentration in the assay as low as possible (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts or cytotoxicity.[7]

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in fresh culture medium or buffer. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution. This helps prevent the hydrophobic compound from precipitating out of solution when added to the final aqueous environment.

  • Final Dilution: Add the required volume of the intermediate solution to your experimental setup (e.g., wells of a cell culture plate) to achieve the desired final concentration.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples to account for any effects of the solvent.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Response Induction by Alisol B and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alisol B and its derivatives, triterpenoids isolated from Alismatis Rhizoma, have demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] These compounds show potential for development as therapeutic agents for inflammatory diseases. This document provides detailed application notes and protocols for inducing and evaluating the anti-inflammatory response of Alisol B and its related compounds in vitro, with a focus on studies utilizing lipopolysaccharide (LPS)-stimulated macrophage and intestinal epithelial cell lines. While specific data for 11-Deoxyalisol B is limited, the provided information on closely related Alisol compounds, such as Alisol B 23-acetate and Alisol F, serves as a robust guideline for experimental design and execution.[1][3][4]

Data Presentation

The anti-inflammatory effects of Alisol B derivatives are concentration-dependent. The following tables summarize the quantitative data from in vitro studies on Alisol B 23-acetate and Alisol F, demonstrating their efficacy in inhibiting key inflammatory mediators.

Table 1: Effect of Alisol B 23-acetate on Pro-inflammatory Cytokine Production in LPS-stimulated Caco-2 Cells [4]

Concentration of Alisol B 23-acetate (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
2.5Dose-dependent reductionDose-dependent reductionDose-dependent reduction
5Dose-dependent reductionDose-dependent reductionDose-dependent reduction
10Significant reductionSignificant reductionSignificant reduction

Data adapted from a study on LPS-induced inflammation in Caco-2 cells. The original study showed a dose-dependent reduction, and significant effects were observed at the tested concentrations.[4]

Table 2: Effect of Alisol F and 25-Anhydroalisol F on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [3]

CompoundConcentration (µM)NO Production Inhibition (%)iNOS Expression InhibitionCOX-2 Expression Inhibition
Alisol F3.3SuppressedInhibitedInhibited
11SuppressedInhibitedInhibited
33SuppressedInhibitedInhibited
25-Anhydroalisol F3.3SuppressedInhibitedInhibited
11SuppressedInhibitedInhibited
33SuppressedInhibitedInhibited

This table summarizes the findings that Alisol F and 25-Anhydroalisol F suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods used to evaluate the anti-inflammatory effects of Alisol compounds.[3][4]

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing RAW 264.7 macrophages or Caco-2 intestinal epithelial cells and treating them with Alisol compounds and LPS.

Materials:

  • RAW 264.7 or Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Alisol B derivative (e.g., Alisol B 23-acetate, Alisol F) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well, 24-well, or 6-well plates

Procedure:

  • Culture RAW 264.7 or Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates at a desired density (e.g., 2 × 10^5 cells/well in a 96-well plate for viability assays, or 1 x 10^6 cells/well in a 6-well plate for protein or RNA analysis). Allow cells to adhere overnight.

  • Pre-treat the cells with various concentrations of the Alisol B derivative (e.g., 2.5, 5, 10 µM for Alisol B 23-acetate; 3.3, 11, 33 µM for Alisol F) for 2 hours.[3][4] A vehicle control (DMSO) should be included.

  • Stimulate the cells with LPS (e.g., 1 µg/mL for RAW 264.7 cells or 10 µg/mL for Caco-2 cells) for the desired time period (e.g., 12-24 hours).[3][4]

  • After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA extraction.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants from Protocol 1

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • In a 96-well plate, add 50 µL of cell culture supernatant to each well.

  • Prepare a standard curve using sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Collected cell culture supernatants from Protocol 1

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and diluted cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This protocol is for determining the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p-p65, p65).

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of Alisol B derivatives and a typical experimental workflow.

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 Inhibition by Alisol B Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_nuc Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Genes Induces Transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators AlisolB Alisol B Derivative AlisolB->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by Alisol B Derivatives.

G cluster_0 Experimental Workflow cluster_1 Downstream Analysis start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Alisol B Derivative start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (12-24h) stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect griess Griess Assay (NO Production) collect->griess elisa ELISA (Cytokine Levels) collect->elisa western Western Blot (Protein Expression) collect->western G cluster_0 MAPK Signaling Pathway cluster_1 Inhibition by Alisol B Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK TAK1->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (Transcription Factor) p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes AlisolB Alisol B Derivative AlisolB->p38 Inhibits Phosphorylation AlisolB->JNK Inhibits Phosphorylation AlisolB->ERK Inhibits Phosphorylation

References

Application Notes & Protocols: Evaluating the Antibacterial Activity of 11-Deoxyalisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antibacterial studies on the natural product 11-Deoxyalisol B. The protocols outlined below are based on established methodologies for evaluating the antimicrobial activity of natural compounds.[1][2][3]

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Natural products are a rich source of chemical diversity and have historically been a significant source of new drugs. This compound, a triterpenoid isolated from Alisma orientale, presents a potential candidate for antibacterial drug discovery. These notes detail the standardized methods for screening and characterizing its antibacterial efficacy.

Data Presentation

Quantitative data from antibacterial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for summarizing key antibacterial parameters.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus25923DataData
Escherichia coli25922DataData
Pseudomonas aeruginosa27853DataData
Bacillus subtilis6633DataData

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus25923DataDataBacteriostatic/Bactericidal
Escherichia coli25922DataDataBacteriostatic/Bactericidal
Pseudomonas aeruginosa27853DataDataBacteriostatic/Bactericidal
Bacillus subtilis6633DataDataBacteriostatic/Bactericidal

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in antimicrobial susceptibility testing.[1][2]

Bacterial Strains and Culture Conditions
  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, such as Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922).[2][4]

  • Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are standard media for susceptibility testing. Luria-Bertani (LB) broth can also be used for bacterial growth.[2]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL) in sterile saline or broth. This can be further diluted to achieve the desired final inoculum concentration for each assay.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of a compound.[2]

  • Materials:

    • 96-well microtiter plates

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Mueller-Hinton Broth (MHB)

    • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in MHB)

    • Positive control antibiotic (e.g., Gentamicin)

    • Negative control (broth only)

    • Solvent control (broth with the maximum concentration of the solvent used)

    • Resazurin solution (optional, for viability indication)

  • Protocol:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well.

    • Repeat the serial dilution for the positive control antibiotic in a separate row.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain whether the compound is bactericidal or bacteriostatic.

  • Protocol:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for Antibacterial Screening

G cluster_prep Preparation cluster_assay Primary Assay cluster_confirmation Confirmatory Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Culture Bacterial Strains C Prepare 0.5 McFarland Standard Inoculum D Broth Microdilution for MIC Determination C->D Inoculate E Subculture onto Agar for MBC Determination D->E Aliquot from non-turbid wells F Record MIC & MBC Values E->F Count Colonies G Calculate MBC/MIC Ratio F->G

Caption: Workflow for determining the MIC and MBC of this compound.

Hypothetical Signaling Pathway: Inhibition of Bacterial Quorum Sensing

Many natural products exert their antibacterial effect by interfering with bacterial communication, known as quorum sensing (QS). This pathway is a plausible mechanism for this compound that warrants investigation.

G cluster_bacteria Bacterial Cell A Autoinducer Synthase (e.g., LuxI) B Autoinducer (e.g., AHL) A->B Synthesizes C Receptor Protein (e.g., LuxR) B->C Binds to D DNA Binding & Gene Expression C->D Activates E Virulence Factor Production (Biofilm, Toxins) D->E Induces X This compound X->A Inhibits X->C Blocks Binding

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by this compound.

References

Application Notes and Protocols: Farnesoid X Receptor (FXR) Activation Assay with 11-Deoxyalisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5] Its activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), triggers a signaling cascade that modulates the expression of key metabolic genes.[1][5] As a key regulator in various metabolic pathways, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders. Consequently, there is significant interest in identifying and characterizing novel FXR agonists.

11-Deoxyalisol B is a triterpenoid compound isolated from Alisma orientale, a plant used in traditional medicine.[4][6] Various triterpenoids from Alisma orientale have been identified as FXR agonists, demonstrating the potential of this class of molecules to modulate FXR activity.[1][3][7] This document provides a detailed protocol for a cell-based reporter assay to determine the FXR agonist activity of this compound and presents a framework for the analysis and interpretation of the resulting data.

Data Presentation

The primary endpoint of this assay is the dose-dependent activation of FXR, typically quantified by determining the half-maximal effective concentration (EC50). The results can be summarized in a table for clear comparison with a known FXR agonist.

CompoundEC50 (µM)Maximum Fold InductionHill Slope
This compound To be determinedTo be determinedTo be determined
CDCA (Control) 17~101.5

Note: The EC50 value for the control agonist, chenodeoxycholic acid (CDCA), is provided as a reference.[1] The values for this compound are to be determined experimentally using the protocol below.

Experimental Protocols

This protocol describes a transient transfection-based luciferase reporter assay to measure the activation of FXR in response to this compound.

Materials and Reagents

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • pBIND-FXR-LBD (expression vector for a GAL4 DNA-binding domain fused to the FXR ligand-binding domain)

  • pG5-luc (luciferase reporter vector with GAL4 upstream activating sequences)

  • pRL-TK (Renilla luciferase control vector)

  • This compound, stock solution in DMSO

  • Chenodeoxycholic acid (CDCA), stock solution in DMSO (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Cell Culture and Transfection

  • Cell Seeding: The day before transfection, seed HEK293T or HepG2 cells into a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 100 ng of pBIND-FXR-LBD, 100 ng of pG5-luc, and 10 ng of pRL-TK in 25 µL of Opti-MEM per well.

    • In a separate sterile tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM per well and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add 50 µL of the transfection complex to each well and gently rock the plate to ensure even distribution. Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

Compound Treatment

  • Compound Dilution: Prepare a serial dilution of this compound and CDCA in DMEM with 10% charcoal-stripped FBS. The final DMSO concentration should be kept below 0.1%. Include a vehicle-only control (DMSO).

  • Cell Treatment: After 24 hours of transfection, carefully remove the transfection medium and replace it with 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay

  • Cell Lysis: After the 24-hour treatment, remove the medium and wash the cells once with 100 µL of phosphate-buffered saline (PBS). Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

Data Analysis

  • Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Fold Induction Calculation: Calculate the fold induction for each treatment by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.

  • Dose-Response Curve: Plot the fold induction as a function of the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50, maximum fold induction, and Hill slope.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_Deoxyalisol_B This compound FXR FXR 11_Deoxyalisol_B->FXR FXR_RXR_inactive FXR-RXR (Inactive) FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Binding of This compound FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE SHP SHP Gene Transcription FXRE->SHP CYP7A1 CYP7A1 Gene Transcription SHP->CYP7A1 Inhibition

Caption: FXR Signaling Pathway Activation by this compound.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding transfection Transfect Cells with FXR & Reporter Plasmids cell_seeding->transfection incubation1 Incubate for 24h transfection->incubation1 compound_treatment Treat Cells with This compound incubation1->compound_treatment incubation2 Incubate for 24h compound_treatment->incubation2 luciferase_assay Perform Dual-Luciferase Assay incubation2->luciferase_assay data_analysis Normalize Data and Calculate Fold Induction luciferase_assay->data_analysis dose_response Generate Dose-Response Curve and Determine EC50 data_analysis->dose_response end End dose_response->end

Caption: Experimental Workflow for FXR Activation Assay.

References

Application Notes and Protocols: Investigating the Cytotoxicity of 11-Deoxyalisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of novel therapeutic agents, particularly in oncology. The triterpenoid family, which includes compounds isolated from the rhizome of Alisma orientale, has demonstrated significant anti-cancer properties. This document outlines a detailed experimental workflow for characterizing the cytotoxic effects of 11-Deoxyalisol B, a derivative of this family, on cancer cells. While specific data for this compound is not yet widely available, this protocol is based on established methodologies and published data for the closely related and well-studied compounds, Alisol B and Alisol B 23-acetate. These compounds have been shown to inhibit cancer cell growth through the induction of apoptosis and cell cycle arrest, making them excellent models for this proposed workflow.[1][2][3][4][5]

The following protocols provide a comprehensive framework to assess the cytotoxic potential of this compound, elucidate its mechanism of action, and identify the signaling pathways involved.

Experimental Workflow Overview

A systematic approach is crucial to thoroughly investigate the cytotoxic properties of a novel compound. The proposed workflow begins with an initial assessment of cytotoxicity, followed by a detailed analysis of the mechanisms of cell death and the underlying molecular signaling pathways.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death Analysis cluster_phase3 Phase 3: Signaling Pathway Investigation A Dose-Response & Time-Course Analysis (MTT Assay) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C Proceed with IC50 concentrations D Cell Cycle Analysis (Flow Cytometry) B->D Proceed with IC50 concentrations E Western Blot Analysis of Key Proteins C->E Investigate Apoptotic Pathway Proteins D->E Investigate Cell Cycle Regulatory Proteins F Identify Affected Signaling Pathways E->F

Caption: A logical workflow for the cytotoxic evaluation of this compound.

Data Presentation

Table 1: Cytotoxicity of Alisol B 23-acetate (Model Compound) on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48h
A549Non-small cell lungNot specified~9
NCI-H292Non-small cell lungNot specifiedNot specified
A2780Ovarian~20~10
HEYOvarian~15~7.5
HCT116ColonNot specified~10
SW620ColonNot specified~12.5
HepG2LiverNot specified~25

Data compiled from studies on Alisol B 23-acetate and presented as an example.[4][5][6]

Table 2: Effect of Alisol B 23-acetate (Model Compound) on Cell Cycle Distribution in A549 Cells
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control45.335.119.6
Alisol B 23-acetate (6 µM)60.225.414.4
Alisol B 23-acetate (9 µM)72.515.312.2

Data based on findings for Alisol B 23-acetate and presented as an example.[5]

Table 3: Apoptosis Induction by Alisol B 23-acetate (Model Compound) in A549 Cells
Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Control2.11.53.6
Alisol B 23-acetate (6 µM)10.35.215.5
Alisol B 23-acetate (9 µM)25.712.438.1

Data extrapolated from studies on Alisol B 23-acetate and presented as an example.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the dose-dependent and time-dependent cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • This compound stock solution (in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.[7][8][9][10] The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., for Bcl-2, Bax, cleaved Caspase-3, PARP, Cyclin D1, CDK4/6, p21, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathway Diagrams

Based on the known mechanisms of related compounds like Alisol B and Alisol B 23-acetate, the following signaling pathways are hypothesized to be affected by this compound.

apoptosis_pathway cluster_main Mitochondrial Apoptosis Pathway A This compound B ↑ Bax A->B C ↓ Bcl-2 A->C D Mitochondrial Membrane Depolarization B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H PARP Cleavage G->H I Apoptosis H->I

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

cell_cycle_pathway cluster_main PI3K/Akt/mTOR Signaling Pathway and Cell Cycle Arrest A This compound B ↓ PI3K A->B C ↓ Akt B->C D ↓ mTOR C->D E ↓ Cyclin D1 D->E F ↓ CDK4/6 D->F G G1 Phase Cell Cycle Arrest E->G F->G

Caption: Hypothesized PI3K/Akt/mTOR pathway inhibition leading to G1 cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 11-Deoxyalisol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of 11-Deoxyalisol B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a triterpenoid compound, a class of natural products known for their diverse biological activities. Like many triterpenoids, it is a lipophilic molecule, which results in poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo studies, as well as for the development of pharmaceutical formulations, as it can lead to low bioavailability.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For experimental purposes, stock solutions are typically prepared in DMSO.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: The main approaches for enhancing the aqueous solubility of poorly soluble compounds like this compound include:

  • Co-solvent Systems: Blending a water-miscible organic solvent in which the compound is soluble with an aqueous solution.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Nanotechnology Approaches: Formulating the compound into nanoparticles to increase its surface area and dissolution rate.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. However, the structure of this compound does not suggest significant ionizable groups.

Q4: Which cyclodextrins are recommended for improving the solubility of triterpenoids like this compound?

A4: For triterpenoids, β-cyclodextrin and its derivatives are often used. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are particularly favored due to their higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.

Troubleshooting Guides

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution of this compound in an Aqueous Buffer.

This is a common issue when the concentration of the organic solvent is not sufficient to maintain the solubility of the lipophilic compound in the final aqueous solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in the aqueous medium.

  • Increase the Co-solvent Concentration: If the experimental system allows, increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity in cell-based assays or in vivo studies.

  • Use a Co-solvent System: Instead of direct dilution, prepare the final solution using a pre-formulated co-solvent system. A common formulation for related compounds involves a multi-component system.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

This protocol is adapted from methods used for the related compound, Alisol B 23-acetate, for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL). Use sonication if necessary to fully dissolve the compound.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution, vortexing well after addition. A common ratio is 1 part DMSO to 4 parts PEG300.

  • Add Tween-80 to the mixture and vortex thoroughly. A typical final concentration of Tween-80 is 5%.

  • Slowly add the saline solution dropwise while continuously vortexing to reach the final desired volume and concentration.

Example Formulation: To prepare a 1 mg/mL solution, one could use a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes the formation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method to enhance aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve the required amount of this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous buffer to the desired concentration.

Quantitative Data

The following table presents plausible solubility data for this compound in various aqueous-based solutions, extrapolated from typical results for similar compounds.

Solvent System This compound Concentration Appearance Notes
Saline (0.9% NaCl)< 1 µg/mLInsolubleCompound is practically insoluble in purely aqueous media.
10% DMSO in Saline~10-20 µg/mLMay precipitate over timeDirect dilution of a DMSO stock can lead to precipitation.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear SolutionA robust co-solvent system can significantly increase solubility.
20% SBE-β-CD in Saline (with 10% DMSO)≥ 2.5 mg/mLClear SolutionCyclodextrin formulation provides a stable aqueous solution.
Reconstituted HP-β-CD Inclusion Complex> 1 mg/mLClear SolutionThe lyophilized complex readily dissolves in aqueous buffers.

Visualizations

Logical and Signaling Pathways

cluster_0 Troubleshooting Workflow for Poor Solubility Start Precipitation Observed in Aqueous Solution CheckConc Is the final concentration too high? Start->CheckConc ReduceConc Lower the final concentration CheckConc->ReduceConc Yes CheckSolvent Is the co-solvent percentage sufficient? CheckConc->CheckSolvent No Success Clear Solution Achieved ReduceConc->Success UseCoSolvent Implement a multi-component co-solvent system (e.g., DMSO/PEG300/Tween-80) CheckSolvent->UseCoSolvent No UseCyclodextrin Prepare a cyclodextrin inclusion complex CheckSolvent->UseCyclodextrin Still Precipitates UseCoSolvent->Success UseCyclodextrin->Success

Caption: Troubleshooting workflow for addressing precipitation issues.

cluster_1 Alisol Derivatives and JNK/NF-κB Signaling Alisol Alisol B / Derivatives CD36 CD36 Downregulation Alisol->CD36 ROS Reduced Oxidative Stress CD36->ROS JNK JNK Phosphorylation Inhibition ROS->JNK NFkB NF-κB Inhibition JNK->NFkB Inflammation Decreased Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway affected by Alisol B derivatives.

Experimental Workflows

cluster_2 Co-Solvent Method Workflow A 1. Prepare stock solution of this compound in DMSO B 2. Add PEG300 and vortex A->B C 3. Add Tween-80 and vortex B->C D 4. Add saline dropwise while vortexing C->D E 5. Final clear solution for use D->E

Caption: Workflow for the co-solvent solubilization method.

cluster_3 Cyclodextrin Inclusion Complex Workflow P1 1. Dissolve HP-β-CD in water and this compound in ethanol P2 2. Mix solutions and stir for 24-48 hours P1->P2 P3 3. Freeze solution at -80°C P2->P3 P4 4. Lyophilize for 48 hours P3->P4 P5 5. Reconstitute lyophilized powder in aqueous buffer P4->P5

Caption: Workflow for cyclodextrin inclusion complex formation.

Troubleshooting peak tailing in 11-Deoxyalisol B HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 11-Deoxyalisol B, a triterpenoid compound. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, specifically peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than 1.2, resulting in a peak with a "tail" extending from the peak apex towards the end of the chromatogram.[1][2] For this compound analysis, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the quantitative accuracy and reproducibility of your results.[3]

Q2: I am observing peak tailing for this compound. What are the most likely causes?

Peak tailing in the HPLC analysis of relatively neutral or weakly acidic compounds like this compound (a triterpenoid) can stem from several factors:

  • Secondary Interactions with the Stationary Phase: Although not a strong base, the hydroxyl groups of this compound can engage in hydrogen bonding with residual silanol groups on the silica-based stationary phase (e.g., C18).[2][4][5] These secondary interactions can cause a portion of the analyte molecules to be retained longer, leading to a tailing peak.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is high enough to deprotonate the weakly acidic hydroxyl groups of this compound, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing.

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, leading to a distorted peak shape.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[1]

  • Instrumental Issues: Extra-column dead volume in tubing and fittings, or a slow detector response time can also contribute to peak tailing.[1][6]

Troubleshooting Guide

Step 1: Initial Checks and Low-Hanging Fruit

Q3: Where should I start my troubleshooting process for this compound peak tailing?

Begin with the simplest potential issues before moving to more complex and time-consuming solutions.

  • Check System Suitability Parameters: Calculate the tailing factor (Tf) or asymmetry factor (As) for your this compound peak. A value greater than 1.2 indicates significant tailing.[1]

  • Review Sample Preparation:

    • Sample Concentration: Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you may be experiencing column overload.[1][6]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.[1] Ideally, dissolve your sample in the mobile phase itself.[3]

  • Inspect the HPLC System:

    • Connections: Check all fittings and tubing for leaks or improper connections that could introduce dead volume.

    • Detector Settings: Ensure the detector response time is not set too high.[1]

Step 2: Mobile Phase Optimization

Q4: How can I optimize my mobile phase to reduce peak tailing for this compound?

Mobile phase composition plays a critical role in peak shape. Since this compound is a triterpenoid, a reversed-phase C18 or C30 column is commonly used.

  • Increase Mobile Phase Strength: A mobile phase that is too weak can lead to prolonged retention and increased opportunity for secondary interactions. Try increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.

  • Adjust Mobile Phase pH: To suppress the potential ionization of residual silanol groups on the stationary phase and minimize secondary interactions, consider adding a small amount of acid to your mobile phase. A common practice for triterpenoid analysis is to use a mobile phase containing 0.1% phosphoric acid or 1% acetic acid.

  • Use a Mobile Phase Additive: While less common for non-basic compounds, if secondary interactions with silanols are suspected, a low concentration of a silanol-masking agent like triethylamine (TEA) could be tested, though this is generally a last resort.[3][4]

Data Presentation: Effect of Mobile Phase on Peak Shape
Mobile Phase Composition Analyte Type Expected Effect on Peak Tailing Reference
Acetonitrile/WaterTriterpenoidsBaseline performance, may show some tailing depending on column and analyte.
Acetonitrile/0.1% Phosphoric Acid in WaterTriterpenoidsReduces tailing by protonating residual silanol groups, minimizing secondary interactions.
Methanol/1% Acetic Acid in WaterTriterpenoidsSimilar to phosphoric acid, acetic acid helps to suppress silanol activity and improve peak shape.
Methanol/WaterTriterpenoidsCan be used, but may require optimization of the organic content.
Step 3: Column Care and Evaluation

Q5: My peak tailing persists after optimizing the mobile phase. What should I do with my column?

If mobile phase adjustments do not resolve the issue, the problem may lie with the column itself.

  • Column Flushing: Flush the column with a strong solvent to remove any strongly retained contaminants. For a C18 column, this can be done by flushing with 100% acetonitrile or methanol, followed by isopropanol.[1]

  • Column Performance Test: Inject a standard compound mixture to check the column's efficiency and peak symmetry. If the performance has significantly degraded compared to the manufacturer's test chromatogram, the column may be at the end of its life.

  • Consider a Different Column: If you are using a standard C18 column, switching to an end-capped column or one with a different stationary phase chemistry (e.g., a polar-embedded phase or a C30 phase) might reduce secondary interactions.[1]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Tailing

Objective: To prepare an acidic mobile phase to minimize secondary interactions between this compound and the stationary phase.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • 0.22 µm membrane filter

Procedure:

  • Aqueous Component Preparation: To prepare 1 L of 0.1% aqueous phosphoric acid, add 1 mL of 85% phosphoric acid to 999 mL of HPLC-grade water.

  • Filtration: Filter the aqueous component through a 0.22 µm membrane filter to remove any particulate matter.

  • Mobile Phase Preparation: Mix the filtered aqueous component with acetonitrile in the desired ratio (e.g., 23:77 v/v for a final mobile phase of 77% acetonitrile in 0.1% phosphoric acid).

  • Degassing: Degas the final mobile phase using sonication or helium sparging before use.

Protocol 2: Column Flushing and Regeneration

Objective: To clean an HPLC column from strongly retained contaminants that may cause peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure (for a standard C18 column):

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of HPLC-grade methanol.

  • Flush with 20 column volumes of HPLC-grade acetonitrile.

  • Flush with 20 column volumes of HPLC-grade isopropanol.

  • Flush again with 20 column volumes of HPLC-grade acetonitrile.

  • Flush with 20 column volumes of HPLC-grade methanol.

  • Equilibrate the column with your mobile phase for at least 30 minutes before re-connecting the detector and running your analysis.

Mandatory Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_basics Q: Is sample concentration or solvent appropriate? start->check_basics adjust_sample Dilute sample or change sample solvent check_basics->adjust_sample No check_mobile_phase Q: Is mobile phase optimized? check_basics->check_mobile_phase Yes adjust_sample->check_mobile_phase adjust_mobile_phase Increase organic content or add acid (e.g., 0.1% H3PO4) check_mobile_phase->adjust_mobile_phase No check_column Q: Is the column performing well? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column flush_column Flush column with strong solvents check_column->flush_column No check_instrument Check for dead volume and detector settings check_column->check_instrument Yes replace_column Consider a new or different type of column flush_column->replace_column resolved Peak Shape Improved replace_column->resolved check_instrument->resolved SecondaryInteractions cluster_stationary_phase Silica-Based Stationary Phase cluster_analyte This compound C18_phase C18 Chains (Hydrophobic Interaction) Si-OH (Residual Silanol Groups) AlisolB Triterpenoid Backbone -OH Groups AlisolB:backbone->C18_phase:head Primary Retention (Hydrophobic) AlisolB:hydroxyl->C18_phase:silanol Secondary Interaction (Hydrogen Bonding - causes tailing)

References

Optimizing mobile phase for 11-Deoxyalisol B chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase in the chromatographic analysis of 11-Deoxyalisol B. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.

1. Poor Resolution or Co-elution of Peaks

Question: My chromatogram shows poor separation between this compound and other related triterpenoids. How can I improve the resolution?

Answer: Poor resolution is a common challenge in the analysis of structurally similar triterpenoids. Here are several approaches to improve peak separation:

  • Mobile Phase Composition Adjustment: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Solvent Type Evaluation: If you are using acetonitrile, consider switching to methanol or using a ternary mixture (e.g., acetonitrile/methanol/water). Methanol can offer different selectivity for triterpenoids compared to acetonitrile.[1]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the resolution of complex mixtures. A shallow gradient, where the organic solvent concentration increases slowly, is often effective for separating closely related compounds.

  • Flow Rate Reduction: Decreasing the flow rate can enhance separation efficiency, leading to better resolution, although it will increase the analysis time.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A C30 column, for instance, can provide alternative selectivity for triterpenoids compared to the more common C18 columns.[2]

Experimental Protocol: Mobile Phase Scouting for Improved Resolution

  • Prepare a series of mobile phases with varying organic solvent (acetonitrile or methanol) concentrations. For example, if your current method uses 80% acetonitrile, prepare mobile phases with 75%, 78%, 82%, and 85% acetonitrile.

  • Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.

  • Inject a standard mixture containing this compound and potentially interfering compounds.

  • Run the analysis with each mobile phase composition, keeping all other parameters (flow rate, temperature, detection wavelength) constant.

  • Evaluate the resolution between the target peaks for each condition to determine the optimal mobile phase composition.

2. Peak Tailing

Question: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[3][4][5][6][7]

  • Mobile Phase pH: Triterpenoids can have acidic or basic functional groups that may interact with residual silanol groups on the silica-based column packing. Adding a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of these silanol groups and reduce peak tailing.

  • Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.

  • Column Condition: An old or contaminated column can lead to peak tailing. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Sample Overload: Injecting too concentrated a sample can cause peak tailing. Try diluting your sample.

3. Retention Time Drift

Question: I am observing a gradual shift in the retention time of this compound over a sequence of injections. What is causing this instability?

Answer: Retention time drift can be caused by several factors related to the mobile phase and the HPLC system.[8][9][10][11][12]

  • Mobile Phase Composition Change: If you are using a pre-mixed mobile phase, the more volatile organic solvent can evaporate over time, leading to a change in composition and longer retention times. Prepare fresh mobile phase regularly.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the analysis. Ensure the column is flushed with a sufficient volume of the mobile phase before starting the injection sequence.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Leaks in the System: A small, undetected leak in the pump or fittings can lead to a lower flow rate and increased retention times.

Workflow for Diagnosing Retention Time Drift

Start Retention Time Drift Observed Check_Equilibration Is the column fully equilibrated? Start->Check_Equilibration Equilibrate Equilibrate for 20-30 column volumes Check_Equilibration->Equilibrate No Check_Mobile_Phase Is the mobile phase fresh? Check_Equilibration->Check_Mobile_Phase Yes Equilibrate->Check_Mobile_Phase Prepare_Fresh Prepare fresh mobile phase Check_Mobile_Phase->Prepare_Fresh No Check_Temperature Is the column temperature stable? Check_Mobile_Phase->Check_Temperature Yes Prepare_Fresh->Check_Temperature Use_Oven Use a column oven Check_Temperature->Use_Oven No Check_Leaks Are there any leaks in the system? Check_Temperature->Check_Leaks Yes Use_Oven->Check_Leaks Fix_Leaks Inspect and tighten fittings Check_Leaks->Fix_Leaks Yes Problem_Solved Problem Resolved Check_Leaks->Problem_Solved No Fix_Leaks->Problem_Solved

Caption: A flowchart for troubleshooting retention time drift.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A1: A common starting point for the analysis of this compound and other triterpenoids on a C18 column is a mixture of acetonitrile and water.[13] A mobile phase consisting of acetonitrile and water, sometimes with a small percentage of methanol (e.g., 5%), has been shown to be effective.[13] The detection wavelength is typically set around 208-210 nm due to the lack of a strong chromophore in many triterpenoids.[1][2][13]

Q2: Should I use isocratic or gradient elution for this compound analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample. For analyzing a pure standard of this compound, an isocratic method may be sufficient. However, if you are analyzing a complex mixture, such as a plant extract containing multiple triterpenoids, a gradient elution will likely be necessary to achieve adequate separation of all components.

Q3: How does the pH of the mobile phase affect the chromatography of this compound?

A3: The pH of the mobile phase can influence the peak shape and retention of ionizable compounds. While this compound itself is not strongly acidic or basic, other compounds in your sample or the stationary phase itself can be affected by pH. For triterpenoids, using a slightly acidic mobile phase (e.g., by adding 0.1% formic acid) can help to suppress the ionization of residual silanol groups on the column, which can reduce peak tailing for some compounds.

Q4: Can I use methanol instead of acetonitrile in the mobile phase?

A4: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. Methanol has a higher viscosity and different solvent strength compared to acetonitrile, which can lead to different selectivity for your analytes. If you are having trouble separating this compound from other compounds with acetonitrile, trying a mobile phase with methanol is a good optimization step.

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Retention Time and Resolution

Mobile Phase Composition (Acetonitrile:Water)Retention Time of this compound (min)Resolution (Rs) with Compound X
85:154.21.1
80:205.81.6
75:258.12.2

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Common Solvents for Reversed-Phase Chromatography of Triterpenoids

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)
Acetonitrile5.81900.37
Methanol5.12050.60
Water10.2-1.00

Experimental Protocols

Protocol for a General Purpose HPLC Method for this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized). A starting point could be an isocratic mixture of 80:20 (v/v). Consider adding 0.1% formic acid to the aqueous phase.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 208 nm.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent compatible with the mobile phase.

Logical Relationship of Mobile Phase Parameters

cluster_0 Mobile Phase Parameters cluster_1 Chromatographic Output Organic_Solvent Organic Solvent (Acetonitrile/Methanol) Retention_Time Retention Time Organic_Solvent->Retention_Time Affects Resolution Resolution Organic_Solvent->Resolution Affects Aqueous_Phase Aqueous Phase (Water/Buffer) Aqueous_Phase->Retention_Time Affects Additives Additives (Acid/Buffer Salts) Additives->Retention_Time Affects Peak_Shape Peak Shape Additives->Peak_Shape Affects

Caption: Interplay of mobile phase components and their chromatographic effects.

References

How to avoid 11-Deoxyalisol B precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using 11-Deoxyalisol B in cell culture applications and avoiding common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a triterpene compound.[1][2] It is investigated for its potential biological activities, including the inhibition of nitric oxide (NO) production induced by lipopolysaccharides (LPS).[1][2]

Q2: What are the solubility properties of this compound?

This compound is a hydrophobic compound.[3][4][5] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[6] However, it has very poor solubility in aqueous solutions like cell culture media, which can lead to precipitation.[3]

Q3: Why does this compound precipitate in my cell culture medium?

Precipitation occurs because this compound is a hydrophobic molecule that does not readily dissolve in the aqueous environment of cell culture media.[3][4][5] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the medium, the compound can come out of solution and form a solid precipitate if its solubility limit is exceeded.[7]

Q4: What is the recommended solvent for dissolving this compound for cell culture experiments?

The most common and recommended solvent for preparing stock solutions of this compound for cell culture applications is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).[6][8]

Q5: What is the maximum permissible concentration of DMSO in a cell culture experiment?

The concentration of DMSO must be kept to a minimum to avoid cytotoxicity. While some robust cell lines can tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines, especially for sensitive or primary cells.[8][9][10]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step instructions and alternative methods to prevent this compound from precipitating in your cell culture media.

Issue: Precipitate formation upon addition of this compound to cell culture medium.

Primary Cause: The low aqueous solubility of this compound is exceeded upon dilution of the DMSO stock solution into the cell culture medium.

Solution 1: Standard Dilution Protocol

This is the most common and straightforward method for preparing a working solution of this compound.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved. Sonication can aid in dissolution.[8][11]

  • Serial Dilutions (if necessary): If you are performing a dose-response experiment, it is critical to make serial dilutions of your compound in 100% DMSO.[12]

  • Final Dilution: Add the small volume of the DMSO stock solution directly to your pre-warmed cell culture medium with gentle but thorough mixing. It is crucial to add the DMSO stock to the medium, not the other way around. To facilitate rapid dispersion and minimize localized high concentrations, gently vortex or swirl the medium while adding the stock solution.[12]

Key Considerations:

  • The final DMSO concentration should not exceed the tolerance level of your specific cell line.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.

Solution 2: Pre-treatment of Medium with DMSO

This method can sometimes improve solubility by altering the solvent properties of the medium before the compound is introduced.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Solution 1.

  • Pre-treat Medium: Add a volume of 100% DMSO to your cell culture medium to achieve a concentration slightly below your final desired DMSO concentration (e.g., if your final concentration is 0.1%, pre-treat the medium to be 0.09% DMSO).

  • Add Compound Stock: With gentle stirring, add the this compound stock solution to the DMSO-pre-treated medium.[12]

Solution 3: Utilizing Co-solvents or Surfactants

For particularly challenging compounds, the use of co-solvents or non-ionic surfactants can enhance solubility.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stock solution in a solution containing a co-solvent or surfactant. Common options include:

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Glycerin.[4]

    • Non-ionic surfactants: Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Cremophor EL.[3][4]

  • Final Dilution: Add this intermediate solution to the cell culture medium to reach the desired final concentration of this compound.

Important Note: The final concentrations of both DMSO and the co-solvent/surfactant must be tested for their effects on cell viability and the experimental outcome. Always include appropriate vehicle controls.

Data Presentation

Table 1: Recommended Final Concentrations of Solvents in Cell Culture Media

Solvent/AgentRecommended Safe Final ConcentrationMaximum Tolerated Final Concentration (Cell Line Dependent)
DMSO≤ 0.1%[8][9]0.5% - 1%[8][10]
PEG 400To be determined empiricallyTo be determined empirically
Tween 20/80To be determined empiricallyTo be determined empirically
Cremophor ELTo be determined empiricallyTo be determined empirically

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell Treatment start Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve sonicate Sonicate if necessary dissolve->sonicate stock High-Concentration Stock Solution sonicate->stock add_stock Add Stock to Medium (with gentle mixing) stock->add_stock Small Volume medium Pre-warmed Cell Culture Medium medium->add_stock working_solution Final Working Solution add_stock->working_solution treat Treat Cells with Working Solution working_solution->treat cells Plate and Culture Cells cells->treat incubate Incubate and Analyze treat->incubate

Caption: Standard experimental workflow for preparing and using this compound in cell culture.

troubleshooting_logic cluster_solutions start Precipitation Observed? solution1 Review Standard Protocol: - Check final DMSO concentration - Ensure proper mixing technique start->solution1 Yes end_ok No Precipitation Proceed with Experiment start->end_ok No solution1->start Issue Persists solution2 Try Pre-treating Medium with DMSO solution1->solution2 solution3 Use Co-solvents or Surfactants (e.g., PEG 400, Tween 80) solution2->solution3 solution4 Lower the Final Concentration of this compound solution3->solution4 end_fail Precipitation Persists Consider Alternative Formulation solution4->end_fail

Caption: Troubleshooting logic for addressing this compound precipitation.

References

Technical Support Center: Managing Potential Interference of 11-Deoxyalisol B in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who have identified 11-Deoxyalisol B as a potential hit in a high-throughput screening (HTS) campaign. As a natural product, this compound has the potential to interfere with assay technologies, leading to false-positive results. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you validate your findings and ensure the observed activity is specific to your biological target.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is a triterpene natural product.[1][2] Natural products are a rich source of bioactive compounds but are also known to be a source of false positives in HTS campaigns.[3][4][5] Interference can stem from various physicochemical properties inherent to complex natural molecules, which can lead to non-specific interactions with assay components.

Q2: What are the common mechanisms of assay interference by natural products like this compound?

Common interference mechanisms include:

  • Compound Autofluorescence: The molecule itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[6][7]

  • Formation of Aggregates: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.[8]

  • Light Scattering: Particulates or aggregates can scatter light, which can be detected as a signal change in certain assay formats.

  • Luciferase Inhibition: If your assay uses a luciferase reporter, the compound may directly inhibit the enzyme, leading to a false interpretation of the upstream biological effect.

  • Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species that can interfere with assay components.[9]

  • Chemical Reactivity: The compound may react non-specifically with assay reagents or target proteins.[9]

Q3: My initial screen showed this compound as a potent hit. What are the immediate next steps?

It is crucial to perform a series of validation and counter-screening assays to rule out assay interference. The primary goal is to confirm that the observed activity is due to a specific interaction with your target and not an artifact of the assay technology.

Troubleshooting Guide

Problem 1: Suspected False Positive due to Assay Technology Interference

Symptoms:

  • High hit rate in the primary screen for compounds with similar scaffolds.

  • Activity is observed across multiple, unrelated HTS campaigns (if data is available).

  • The dose-response curve is steep or has a non-classical shape.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome if Interference is Present
1. Rule out Autofluorescence Scan the emission spectrum of this compound at the assay's excitation wavelength in the absence of other assay components.The compound exhibits significant fluorescence in the same channel as the assay's reporter fluorophore.
2. Check for Light Scattering Measure the absorbance of this compound across a range of wavelengths (e.g., 200-800 nm).A broad, featureless absorbance spectrum is observed, characteristic of light scattering by aggregates.
3. Assess for Compound Aggregation Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).The inhibitory activity of this compound is significantly reduced or eliminated.
4. Luciferase Counter-Screen (if applicable) Perform an assay with purified luciferase and this compound.The compound directly inhibits luciferase activity in a dose-dependent manner.
5. Redox Activity Assessment Use a redox-sensitive dye (e.g., resazurin) to test for the production of reactive oxygen species by this compound.[9]The compound induces a change in the dye's signal, indicating redox activity.
Problem 2: Hit Confirmation and Orthogonal Validation

Symptoms:

  • The compound has passed initial triage for common assay interferences.

  • Need to confirm the hit is genuine and specific to the target of interest.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome for a True Hit
1. Re-test with Fresh Compound Source a fresh, high-purity sample of this compound and re-test in the primary assay.The activity is reproducible with the new sample.
2. Orthogonal Assay Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology (e.g., if the primary assay is fluorescence-based, use a label-free method like surface plasmon resonance or a bioluminescence-based assay).This compound shows consistent activity and potency in the orthogonal assay.
3. Target Engagement Assay Use a biophysical method (e.g., thermal shift assay, SPR, or MST) to directly measure the binding of this compound to the purified target protein.Direct and specific binding to the target is observed.
4. Structure-Activity Relationship (SAR) If available, test structurally related analogs of this compound in the primary assay.A clear relationship between structural changes and biological activity is observed.
5. Cell-Based Assays If the primary screen was biochemical, test this compound in a relevant cell-based model to confirm its activity in a more physiological context.The compound demonstrates the expected biological effect in cells.

Visualizing Experimental Workflows and Concepts

Workflow for Investigating a Potential HTS Hit

HTS_Hit_Validation cluster_0 Primary Screen cluster_1 Interference Counter-Screens cluster_2 Hit Confirmation cluster_3 Target Validation cluster_4 Decision PrimaryHit Initial Hit Identified (e.g., this compound) Autofluorescence Autofluorescence Assay PrimaryHit->Autofluorescence Aggregation Aggregation Assay (with detergent) PrimaryHit->Aggregation Luciferase Luciferase Inhibition PrimaryHit->Luciferase Redox Redox Activity Assay PrimaryHit->Redox IsHit True Hit? Autofluorescence->IsHit No Interference Autofluorescence->IsHit Interference Detected Aggregation->IsHit No Interference Aggregation->IsHit Interference Detected Luciferase->IsHit No Interference Luciferase->IsHit Interference Detected Redox->IsHit No Interference Redox->IsHit Interference Detected Retest Re-test Fresh Sample Orthogonal Orthogonal Assay Retest->Orthogonal TargetEngagement Target Engagement (e.g., SPR, TSA) Orthogonal->TargetEngagement SAR SAR with Analogs TargetEngagement->SAR Cellular Cell-Based Assay SAR->Cellular Cellular->IsHit Validated Hit IsHit->Retest Yes FalsePositive False Positive IsHit->FalsePositive No

Caption: A logical workflow for validating a potential high-throughput screening hit.

Common Mechanisms of HTS Interference

Interference_Mechanisms cluster_AssayTech Assay Technology-Based cluster_CompoundProp Compound Property-Based cluster_Reporter Reporter-Based HTS_Interference HTS Interference (False Positives) Autofluorescence Compound Autofluorescence HTS_Interference->Autofluorescence LightScattering Light Scattering HTS_Interference->LightScattering Quenching Fluorescence Quenching HTS_Interference->Quenching Aggregation Compound Aggregation HTS_Interference->Aggregation Reactivity Chemical Reactivity HTS_Interference->Reactivity Redox Redox Cycling HTS_Interference->Redox LuciferaseInhibition Luciferase Inhibition HTS_Interference->LuciferaseInhibition

Caption: Common mechanisms leading to false positives in HTS assays.

References

Technical Support Center: Minimizing Off-Target Cytotoxicity of Novel Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the cytotoxicity of investigational natural compounds, such as 11-Deoxyalisol B, in non-target cells. While specific data on this compound is limited, this guide outlines general principles and established methodologies applicable to many natural products exhibiting off-target toxicity. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and detailed Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: My investigational compound, "Compound X" (e.g., this compound), shows promising activity against cancer cells but also exhibits significant cytotoxicity in my non-cancerous control cell line. What are the first steps to address this?

A1: The initial and most critical step is to quantitatively assess the differential cytotoxicity. This involves determining the half-maximal inhibitory concentration (IC50) in both your target (cancerous) and non-target (non-cancerous) cell lines. A therapeutic index (TI) can then be calculated by dividing the IC50 for the non-target cells by the IC50 for the target cells. A higher TI indicates greater selectivity for the target cells.

Key initial experiments:

  • Dose-response curves: Generate comprehensive dose-response curves for both cell types using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Calculate IC50 values: Determine the precise IC50 for each cell line.

  • Calculate the Therapeutic Index (TI): TI = IC50 (non-target cells) / IC50 (target cells).

Q2: What are some common mechanisms that could be responsible for the off-target cytotoxicity of a natural compound?

A2: Natural compounds can induce cytotoxicity through various mechanisms, which are often not specific to cancer cells. These can include:

  • Induction of Oxidative Stress: Many natural products can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in both cancerous and normal cells.[1]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain can trigger apoptosis.

  • Inhibition of Essential Cellular Processes: The compound might inhibit key enzymes or proteins that are vital for the survival of all cells, not just the target cancer cells.

  • Induction of Apoptosis or Necrosis: Activation of common cell death pathways.

  • Disruption of Cellular Signaling: Interference with signaling pathways crucial for normal cell function and survival.

Q3: What are the main strategies to reduce the cytotoxicity of my compound in non-target cells?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Co-administration with a Protective Agent: Using an antioxidant or another cytoprotective agent alongside your compound can selectively protect non-target cells.

  • Dose Optimization: Carefully titrating the concentration to a level that is effective against target cells but minimally toxic to non-target cells.

  • Structural Modification of the Compound: Medicinal chemistry approaches can be used to modify the compound's structure to enhance its selectivity.

  • Targeted Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or conjugating it to a targeting moiety (e.g., an antibody) can direct it specifically to the target cells, reducing exposure to non-target cells.

Troubleshooting Guides

Problem 1: High variance in cytotoxicity data between experiments.

Possible Cause Troubleshooting Step
Cell culture inconsistencies Ensure consistent cell passage number, confluency, and media composition for all experiments.
Compound solubility issues Verify the solubility of your compound in the culture medium. Consider using a different solvent or a solubilizing agent if precipitation is observed.
Assay timing Optimize the incubation time for both the compound and the viability reagent.
Pipetting errors Use calibrated pipettes and proper technique to ensure accurate dosing.

Problem 2: The chosen protective agent is also protecting the cancer cells.

Possible Cause Troubleshooting Step
Non-specific action of the protective agent Screen a panel of different protective agents with diverse mechanisms of action.
Concentration of the protective agent is too high Perform a dose-response experiment for the protective agent alone on both cell types to find a concentration that protects normal cells without significantly affecting the cytotoxicity of your primary compound on cancer cells.
Shared mechanism of action Investigate if the protective mechanism is downstream of the anti-cancer mechanism. If so, a different class of protective agent may be needed.

Problem 3: Difficulty in achieving a satisfactory therapeutic index.

Possible Cause Troubleshooting Step
Inherent lack of selectivity of the compound Consider structural modifications of the compound to improve its target specificity. This may involve a medicinal chemistry collaboration.
Suboptimal in vitro model If possible, move to a 3D cell culture model (spheroids, organoids) or an in vivo model, as these can sometimes provide a better therapeutic window.
Exploration of synergistic combinations Investigate combining your compound at a lower, less toxic concentration with another anti-cancer agent that has a different mechanism of action.[2]

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for "Compound X"

Cell LineCell TypeIC50 (µM)
MCF-7 Breast Cancer5.2
MDA-MB-231 Breast Cancer8.1
MCF-10A Non-tumorigenic Breast Epithelial15.7
HEK293 Human Embryonic Kidney25.3

Therapeutic Index Calculation Example (MCF-7 vs. MCF-10A): TI = IC50 (MCF-10A) / IC50 (MCF-7) = 15.7 µM / 5.2 µM = 3.02

Table 2: Effect of a Hypothetical Protective Agent (N-acetylcysteine - NAC) on the Cytotoxicity of "Compound X"

Cell LineTreatmentIC50 of "Compound X" (µM)Fold Change in IC50
MCF-7 "Compound X" alone5.2-
MCF-7 "Compound X" + 1 mM NAC6.11.17
MCF-10A "Compound X" alone15.7-
MCF-10A "Compound X" + 1 mM NAC35.22.24

Experimental Protocols

1. Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 of a compound in a given cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • Investigational compound (e.g., this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the investigational compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.

2. Protocol: Co-administration with a Protective Agent

Objective: To assess if a protective agent can reduce the cytotoxicity of the investigational compound in non-target cells.

Procedure:

  • Follow the MTT assay protocol as described above.

  • Prepare two sets of serial dilutions of the investigational compound.

  • To one set of dilutions, add the protective agent at a fixed, non-toxic concentration.

  • Treat both target and non-target cells with both sets of dilutions (with and without the protective agent).

  • After the incubation period, proceed with the MTT assay as described.

  • Compare the IC50 values obtained with and without the protective agent for both cell lines.

Visualizations

G cluster_0 Experimental Workflow: Assessing and Mitigating Off-Target Cytotoxicity A Start: Compound with Off-Target Cytotoxicity B Determine IC50 in Target and Non-Target Cells A->B C Calculate Therapeutic Index (TI) B->C D Is TI acceptable? C->D E Proceed with further preclinical development D->E Yes F Implement Mitigation Strategy D->F No G Co-administration with Protective Agent F->G H Structural Modification F->H I Targeted Delivery System F->I J Re-evaluate IC50 and TI G->J H->J I->J K Is new TI acceptable? J->K K->E Yes L Further Optimization or Discontinue Compound K->L No

Caption: Workflow for addressing off-target cytotoxicity.

G cluster_1 Potential Signaling Pathway of Off-Target Cytotoxicity Compound Natural Compound (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidant Protective Agent (e.g., NAC) Antioxidant->ROS Inhibits

Caption: A common pathway for natural compound-induced cytotoxicity.

References

Best practices for handling and weighing 11-Deoxyalisol B powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and weighing 11-Deoxyalisol B powder. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

I. Safety and Handling

Proper handling of this compound powder is crucial to ensure personnel safety and maintain the integrity of the compound. The following FAQs address key safety and handling considerations.

Q1: What are the known hazards of this compound?

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Pictogram: GHS07 (Exclamation mark).

It is imperative to treat this compound as a potentially hazardous substance. Always consult the supplier-specific safety information and handle the compound in a well-ventilated area, preferably a chemical fume hood.

Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?

To minimize exposure, the following PPE is recommended:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a properly fitted respirator may be necessary.

Q3: What are the best practices for storing this compound powder?

To ensure the stability of this compound, it is recommended to store the powder under the following conditions:

  • Temperature: Store at 0-8°C for short-term storage. For long-term storage, -20°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.

Stock solutions, once prepared, can be stored at -20°C for several months. It is advisable to prepare and use solutions on the same day if possible. To enhance the solubility of the powder, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]

Q4: How should this compound waste be disposed of?

Specific disposal instructions for this compound are not explicitly detailed in the available literature. However, as a standard practice for chemical waste, it should be disposed of in accordance with all local, state, and federal regulations.[2][3] Contaminated materials, such as pipette tips, tubes, and weighing paper, should be placed in a designated hazardous waste container.

II. Weighing and Solution Preparation

Accurate weighing and proper dissolution of this compound are critical for obtaining reliable experimental results. This section provides a step-by-step guide and troubleshooting tips.

Q5: What is the recommended procedure for accurately weighing this compound powder?

Due to the fine nature of the powder and the small quantities often required, the following "weighing by difference" method is recommended to minimize waste and ensure accuracy:

  • Place a clean, empty vial with a cap on an analytical balance and tare the balance.

  • Carefully add the approximate amount of this compound powder to the vial and record the weight.

  • Prepare the stock solution by adding the desired solvent directly to the vial.

  • Once the powder is dissolved, re-weigh the vial. The difference in weight will be the exact amount of powder used.

Q6: The powder is difficult to handle due to static electricity. How can this be mitigated?

Static electricity can cause the powder to disperse, leading to inaccurate measurements and potential contamination. To address this:

  • Use an anti-static gun or ionizer: These devices can neutralize the static charge on the weighing vessel and surrounding area.

  • Use anti-static weigh boats: These are specially designed to dissipate static charge.

  • Maintain appropriate humidity: Very dry environments can exacerbate static. If possible, work in an area with controlled humidity.

Q7: In which solvents is this compound soluble?

This compound is reported to be soluble in the following solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • DMSO (Dimethyl sulfoxide)

  • Acetone

For biological experiments, DMSO is a common choice for preparing stock solutions.

III. Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments involving this compound and offers troubleshooting guidance for common issues.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory and cytotoxic effects of this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis A Weigh this compound Powder B Prepare Stock Solution (in DMSO) A->B C Prepare Serial Dilutions B->C E Treat Cells with this compound +/- LPS C->E D Culture RAW 264.7 Macrophages D->E F LPS-Induced Nitric Oxide (NO) Production Assay E->F G MTT Cytotoxicity Assay E->G H Measure Absorbance F->H G->H I Calculate IC50 Values H->I

A typical experimental workflow for assessing this compound activity.
Protocol 1: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Troubleshooting:

IssuePossible CauseSolution
High background in control wells Contamination of media or reagents with endotoxin.Use endotoxin-free reagents and sterile techniques.
Low NO production in LPS-stimulated wells Inactive LPS, low cell density, or unhealthy cells.Use a fresh batch of LPS, ensure proper cell density and viability.
Inconsistent results between replicates Pipetting errors, uneven cell seeding.Ensure accurate pipetting and a homogenous cell suspension before seeding.
Protocol 2: MTT Cytotoxicity Assay

This assay is performed to ensure that the observed inhibition of NO production is not due to cell death caused by this compound.

Materials:

  • Cells treated as in the NO production assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the NO production assay protocol.

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

Troubleshooting:

IssuePossible CauseSolution
Low absorbance in all wells Low cell number, inactive MTT reagent.Ensure correct cell seeding density and use a fresh, properly stored MTT solution.
Incomplete dissolution of formazan crystals Insufficient solubilization solution or incubation time.Ensure complete mixing and allow sufficient time for the crystals to dissolve.

IV. Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Biological Activity of this compound and Related Compounds

CompoundAssayCell LineIC50 (µM)
This compoundCytotoxicity (MTT)Human cancer cell lines> 30[4]
Alisol ACytotoxicityHuman cancer cell lines11.5 ± 1.7 - 76.7 ± 1.4
Alisol B 23-acetateCytotoxicityHuman cancer cell lines11.5 ± 1.7 - 76.7 ± 1.4

V. Signaling Pathway

This compound is reported to inhibit LPS-induced nitric oxide production, which is primarily regulated by the NF-κB signaling pathway.

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation.

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription

Canonical NF-κB signaling pathway activated by LPS.

This pathway is a common target for anti-inflammatory drug development. Compounds like this compound may exert their effects by inhibiting one or more steps in this cascade, ultimately leading to a reduction in the production of inflammatory mediators such as nitric oxide.

References

11-Deoxyalisol B degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 11-Deoxyalisol B. As specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide focuses on the general principles of triterpenoid stability and provides best-practice recommendations to mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many natural products and triterpenoids, the stability of this compound can be influenced by several environmental and chemical factors.[1][2][3][4] The most significant factors include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[3][5]

  • Humidity: Moisture can promote hydrolysis and microbial growth, which may degrade the compound.[3][6]

  • Light: Exposure to UV and visible light can cause photodegradation.[2][3]

  • pH: Both acidic and basic conditions can catalyze degradation reactions. Many triterpenoids are most stable in a neutral pH range.[7][8]

  • Oxygen: Atmospheric oxygen can lead to oxidation of the molecule.[3]

  • Solvents: The choice of solvent can significantly impact stability. While some organic solvents can be protective, others, particularly hydrophilic ones, may accelerate degradation.[7]

Q2: How should I properly store my solid this compound sample?

A2: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature.[9][10] Recommended storage conditions are:

  • Temperature: -20°C or lower.[9][10]

  • Atmosphere: Under an inert gas like argon or nitrogen, if possible, to minimize oxidation.

  • Container: Amber glass vials with a tight-fitting cap are ideal to protect from light and moisture.[10]

Q3: What is the recommended procedure for preparing stock solutions of this compound?

A3: To prepare stock solutions, it is crucial to use a high-purity, anhydrous solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for many natural products.[11] To minimize degradation during preparation and storage:

  • Use anhydrous grade DMSO.[11]

  • Prepare solutions at the desired concentration for your experiment to avoid multiple freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated warming and cooling.[9][11]

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What could be the cause?

A4: Unexpected peaks in your chromatogram could be due to several factors, including impurities in the original sample or degradation products. If you suspect degradation, consider the following possibilities:

  • Improper Storage: The compound may have degraded during storage due to exposure to light, heat, or moisture.

  • Solvent-Induced Degradation: The solvent used for your stock solution or mobile phase may be reacting with the compound. For example, some compounds are unstable in methanol or aqueous solutions.[7]

  • pH of the Mobile Phase: If your mobile phase is acidic or basic, it could be causing on-column degradation.

  • Contamination: Your solvent or glassware might be contaminated.

To troubleshoot, you can run a fresh sample of this compound and compare the chromatogram to your experimental sample.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Potency Over Time
Potential Cause Troubleshooting Steps Prevention
Degradation due to improper storage 1. Confirm storage conditions (temperature, light exposure). 2. Analyze an aliquot of the stored compound via HPLC or LC-MS to check for the appearance of degradation products.Store solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[9][10]
Repeated freeze-thaw cycles of stock solutions 1. Prepare a fresh stock solution from solid material and compare its activity to the old stock.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[11]
Hydrolysis from moisture 1. Ensure solvents are anhydrous. 2. Check for condensation in the storage container.Use desiccants in storage containers for solid compounds and use anhydrous solvents for solutions.
Oxidation 1. Sparge solvents with an inert gas (e.g., argon) before preparing solutions.Store solids and solutions under an inert atmosphere.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps Prevention
Batch-to-batch variation in compound stability 1. If using different batches of this compound, run a comparative analysis (e.g., HPLC) to check for purity and consistency.Qualify new batches of the compound upon receipt to ensure they meet specifications.
Degradation in experimental media 1. Perform a stability study of this compound in your specific cell culture media or buffer at the experimental temperature and duration.If instability is detected, consider adding antioxidants (if compatible with the experiment) or reducing the incubation time.
Adsorption to labware 1. Test for compound loss by measuring the concentration in solution before and after exposure to plasticware or glassware.Use low-adhesion microplates or glassware. Consider adding a small percentage of a non-ionic surfactant like Tween-20 to your buffers if it does not interfere with your assay.

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing this compound Stock Solutions
  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Weigh the desired amount of the compound in a clean, dry environment, minimizing exposure to light and air.

  • Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to the solid to achieve the desired stock concentration. Vortex briefly until the solid is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials).

  • Storage: Store the aliquots at -20°C or -80°C.

  • Use: When needed, thaw a single aliquot rapidly and use it for the experiment. Avoid re-freezing any unused portion of the thawed aliquot.

Protocol 2: Basic Stability Assessment of this compound in an Aqueous Buffer
  • Preparation: Prepare a solution of this compound in the aqueous buffer of interest at the final experimental concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizations

Potential_Triterpenoid_Degradation_Pathways 11-Deoxyalisol_B 11-Deoxyalisol_B Oxidized_Products Oxidized_Products 11-Deoxyalisol_B->Oxidized_Products Oxidation (O2, Light) Hydrolyzed_Products Hydrolyzed_Products 11-Deoxyalisol_B->Hydrolyzed_Products Hydrolysis (H2O, pH) Isomerized_Products Isomerized_Products 11-Deoxyalisol_B->Isomerized_Products Isomerization (Heat, pH)

Caption: Hypothetical degradation pathways for a triterpenoid like this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis Prep_Solution Prepare Solution in Experimental Buffer T0_Analysis T=0 Analysis (HPLC/LC-MS) Prep_Solution->T0_Analysis Incubate Incubate under Experimental Conditions T0_Analysis->Incubate Time_Point_Analysis Time-Point Analysis (T=x hours) Incubate->Time_Point_Analysis Data_Analysis Calculate % Remaining and Identify Degradants Time_Point_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound in a given medium.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 11-Deoxyalisol B and Alisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related natural triterpenoids, 11-Deoxyalisol B and Alisol B. While both compounds are isolated from the rhizome of Alisma orientale and share a similar structural backbone, emerging research indicates distinct profiles in their biological effects, particularly in cytotoxicity against cancer cells and anti-inflammatory properties. This document synthesizes available experimental data to facilitate a clear understanding of their individual and comparative bioactivities.

Cytotoxicity

Both this compound and Alisol B, along with its common derivative Alisol B 23-acetate, have demonstrated cytotoxic effects against various cancer cell lines. However, the extent of this activity and the specific cell lines affected appear to differ based on available data.

CompoundCell LineAssayIC50 ValueCitation
This compound Not SpecifiedMTT Assay> 30 µM
Alisol B 23-acetate AGS (Gastric Cancer)Cell Viability AssayNot explicitly stated, but activity is dose-dependent up to 50 µM[1]
Alisol B 23-acetate A549 (Non-small cell lung cancer)CCK-8 Assay~9 µM (at 24h)[2]

Note: Direct comparative studies using the same cell lines and assay conditions for this compound and Alisol B are limited in the currently available literature. The data for Alisol B is often reported for its acetylated derivative, Alisol B 23-acetate.

Anti-inflammatory Activity

A key area of investigation for both compounds is their potential to modulate inflammatory responses. A common assay to evaluate this is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 ValueCitation
This compound Macrophage-like J774.1 cellsNitric Oxide ProductionNot explicitly stated, but shows potent inhibition
Alisol B monoacetate Murine macrophage-like RAW 264.7 cellsNitric Oxide SynthesisNot explicitly stated, but shows dose-dependent inhibition[3]

Signaling Pathways

The mechanisms of action, particularly the intracellular signaling pathways modulated by these compounds, are crucial for understanding their therapeutic potential. Research has begun to elucidate these pathways, with more extensive data available for Alisol B and its derivatives.

Alisol B and its derivatives have been shown to modulate several key signaling pathways:

  • PI3K/AKT/mTOR Pathway: In non-small cell lung cancer cells, Alisol B 23-acetate has been observed to inhibit this critical survival pathway, leading to apoptosis.[2]

  • Caspase and MAPK Signaling Cascades: In gastric cancer cells, Alisol B 23-acetate induces apoptosis through the mitochondrial pathway, involving the activation of caspases and regulation of mitogen-activated protein kinases (MAPKs).[1]

  • TLR4-NOX1/ROS Signaling Pathway: Alisol B 23-acetate has been found to ameliorate lipopolysaccharide-induced intestinal barrier dysfunction by inhibiting this pathway in Caco-2 cells.[4]

Information regarding the specific signaling pathways modulated by This compound is currently limited in the scientific literature.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying concentrations of compound incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (1-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance end Calculate IC50 read_absorbance->end Griess_Assay_Workflow start Seed macrophages in 96-well plate incubate1 Incubate (24h) start->incubate1 pretreat Pre-treat with compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate (e.g., 18-24h) stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate3 Incubate (10-30 min) add_griess->incubate3 read_absorbance Measure absorbance (540 nm) incubate3->read_absorbance end Calculate NO inhibition read_absorbance->end Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation AlisolB Alisol B 23-acetate ROS ROS Production AlisolB->ROS Bax Bax (pro-apoptotic) AlisolB->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) AlisolB->Bcl2 Downregulates MAPK MAPK Activation ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

References

Cross-Validation of 11-Deoxyalisol B Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two prominent analytical methods for the quantification of 11-Deoxyalisol B, a naturally occurring triterpenoid with potential therapeutic properties. The methods under review are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This comparison is based on published experimental data and established analytical validation principles.

Executive Summary

This guide presents a cross-validation of HPLC-UV and a representative UPLC-MS/MS method for the quantification of this compound. While HPLC-UV is a validated and accessible method for the simultaneous determination of multiple triterpenoids, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications such as pharmacokinetic studies. The choice of method will depend on the specific research requirements, including the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the key quantitative performance parameters for the HPLC-UV method as reported in the literature for the analysis of 12 triterpenoids, including this compound, and typical validation parameters for a UPLC-MS/MS method.[1]

ParameterHPLC-UVUPLC-MS/MS (Representative)
Linearity (r) >0.9990[1]>0.995
Recovery (%) 95.89% - 99.33%[1]85% - 115%
Precision (RSD%) 2.0% - 3.4%[1]< 15%
Limit of Quantification (LOQ) Not explicitly stated for this compoundTypically in the low ng/mL range
Analysis Time Longer, suitable for multiple analytesShorter, high-throughput
Selectivity GoodExcellent
Matrix Effect Can be significantCan be minimized with appropriate internal standards

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method was established for the simultaneous determination of 12 triterpenoids, including this compound, in Rhizoma Alismatis extracts.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Ultimate XB-C18 (4.6 mm × 150 mm, 5 μm).[1]

  • Mobile Phase: Acetonitrile-water (containing 5% methanol).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 208 nm.[1]

  • Sample Preparation: Extraction from Rhizoma Alismatis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - Representative Method

While a specific UPLC-MS/MS method for this compound was not found in the initial search, the following protocol is representative of a standard method for the quantification of small molecules in biological matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column such as an Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution would be optimized for the separation of this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive or negative electrospray ionization, to be optimized for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined.

  • Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) would be employed.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing start Sample (e.g., Plant Extract, Plasma) extraction Extraction (e.g., LLE, SPE) start->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution hplc_uv HPLC-UV reconstitution->hplc_uv uplc_msms UPLC-MS/MS reconstitution->uplc_msms chromatogram Chromatogram Acquisition hplc_uv->chromatogram uplc_msms->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification end Result quantification->end

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway for Alisma Triterpenoids

Triterpenoids from Alisma species have been shown to ameliorate transforming growth factor β1 (TGF-β1)-induced cell damage.[2] The following diagram illustrates a simplified TGF-β signaling pathway.

tgfb_signaling_pathway cluster_nucleus Nuclear Translocation TGFB1 TGF-β1 TGFBR2 TGFBR2 TGFB1->TGFBR2 TGFBR1 TGFBR1 SMAD23 SMAD2/3 TGFBR1->SMAD23 P TGFBR2->TGFBR1 SMAD4 SMAD4 SMAD23->SMAD4 Nucleus Nucleus SMAD4->Nucleus Gene Target Gene Transcription Nucleus->Gene Alisma_Triterpenoids Alisma Triterpenoids (e.g., this compound) Alisma_Triterpenoids->TGFBR1 Inhibition

Caption: Simplified TGF-β signaling pathway and the inhibitory role of Alisma triterpenoids.

References

A Comparative Guide to 11-Deoxyalisol B and Other Prominent Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical therapeutic target for a variety of metabolic and cholestatic liver diseases. Its activation plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. This guide provides an objective comparison of 11-Deoxyalisol B, a natural triterpenoid, with other well-characterized synthetic FXR agonists: Obeticholic Acid (OCA), Cilofexor, and Tropifexor. The comparison is based on available experimental data to assist researchers in evaluating their potential applications.

Overview of FXR Agonism

FXR agonists activate the receptor, leading to a cascade of downstream signaling events that collectively contribute to improved liver function in disease states. The ideal FXR agonist would exhibit high potency and selectivity, with a favorable safety profile, minimizing off-target effects. This guide delves into the quantitative data available for these compounds, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Quantitative Comparison of FXR Agonists

The following table summarizes the available quantitative data for this compound and other leading FXR agonists. Direct comparison is challenging due to variations in experimental setups.

CompoundTypeEC50 (FXR Activation)EfficacyKey Clinical Findings/Preclinical Observations
This compound Natural TriterpenoidNot explicitly reported. However, related compounds from Alisma orientale show activity. Alismanol M has an EC50 of 50.25 μM.[1]Not ReportedTriterpenoids from Alisma orientale have demonstrated FXR agonist activity.[2][3][4]
Obeticholic Acid (OCA) Semi-synthetic Bile Acid Analog~0.15 µMFull AgonistApproved for Primary Biliary Cholangitis (PBC). Showed histological improvement in NASH, but associated with pruritus and increased LDL-C.[2]
Cilofexor Non-steroidalNot explicitly reported in publicly available literature.Not ReportedDemonstrated improvements in liver biochemistry and markers of fibrosis in patients with NASH and PSC. Generally well-tolerated, with some incidence of mild to moderate pruritus.
Tropifexor Non-steroidalNot explicitly reported in publicly available literature.Not ReportedShowed reductions in liver fat and improvements in liver enzymes in patients with NASH. Generally well-tolerated.

Note: EC50 values can vary depending on the specific assay used (e.g., cell-based reporter assays, TR-FRET). The data presented here are for comparative purposes.

FXR Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for identifying FXR agonists.

FXR_Signaling_Pathway FXR Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., this compound, OCA) FXR FXR FXR_Agonist->FXR Binds to FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) on DNA FXR_RXR_Complex->FXRE Binds to Target_Gene_Expression Target Gene Transcription FXRE->Target_Gene_Expression Regulates SHP SHP (Small Heterodimer Partner) Target_Gene_Expression->SHP ↑ SHP BSEP BSEP (Bile Salt Export Pump) Target_Gene_Expression->BSEP ↑ BSEP FGF19 FGF19 Target_Gene_Expression->FGF19 ↑ FGF19 (intestine) CYP7A1 CYP7A1 SHP->CYP7A1 ↓ CYP7A1 (Bile Acid Synthesis) Bile_Acid_Export Bile Acid Homeostasis Lipid & Glucose Metabolism BSEP->Bile_Acid_Export ↑ Bile Acid Export FGF19->CYP7A1 ↓ CYP7A1

Caption: FXR Signaling Pathway.

Experimental_Workflow Experimental Workflow for FXR Agonist Screening Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (e.g., Reporter Gene Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Assay Secondary Assay (e.g., TR-FRET) Hit_Compounds->Secondary_Assay Confirmed_Hits Confirmed Agonists Secondary_Assay->Confirmed_Hits In_Vivo_Models In Vivo Disease Models (e.g., NASH mouse model) Confirmed_Hits->In_Vivo_Models Lead_Compound Lead Compound In_Vivo_Models->Lead_Compound

Caption: FXR Agonist Screening Workflow.

Detailed Experimental Protocols

FXR Reporter Gene Assay

This assay is a common method to determine the potency (EC50) and efficacy of a potential FXR agonist.

  • Objective: To measure the ability of a test compound to activate FXR and drive the expression of a reporter gene.

  • Cell Line: HEK293T cells are commonly used.

  • Protocol:

    • Transfection: Co-transfect HEK293T cells with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of an FXR response element (FXRE).

    • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., OCA). A vehicle control (e.g., DMSO) is also included.

    • Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

    • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the compound concentration to determine the EC50 and maximal efficacy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction of an agonist with the FXR protein.

  • Objective: To quantify the ligand-dependent interaction between FXR and a coactivator peptide.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-conjugated anti-GST antibody) to an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide) when they are in close proximity. Agonist binding to the GST-tagged FXR ligand-binding domain (LBD) promotes this interaction.

  • Protocol:

    • Reagent Preparation: Prepare a reaction mixture containing GST-tagged FXR-LBD, a biotinylated coactivator peptide (e.g., from SRC-1), a terbium-labeled anti-GST antibody (donor), and a streptavidin-conjugated acceptor fluorophore.

    • Compound Addition: Add the test compound at various concentrations to the wells of a microplate.

    • Reaction Incubation: Add the reaction mixture to the wells and incubate at room temperature to allow for binding to reach equilibrium.

    • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, measuring emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the ratio of acceptor to donor emission. An increase in this ratio indicates agonist activity. Plot the ratio against compound concentration to determine the EC50.

Conclusion

While Obeticholic Acid, Cilofexor, and Tropifexor are well-documented FXR agonists with substantial preclinical and clinical data, this compound represents a natural product with potential FXR modulatory activity. The presence of other FXR agonists within its source, Alisma orientale, suggests a promising area for further investigation. However, direct quantitative data on the FXR agonist potency of this compound is currently lacking in the public domain. Researchers interested in this compound should undertake rigorous in vitro and in vivo studies, such as the reporter gene and TR-FRET assays detailed above, to fully characterize its pharmacological profile and determine its therapeutic potential in comparison to established synthetic agonists. The continued exploration of natural compounds like this compound may lead to the discovery of novel FXR modulators with unique properties and improved therapeutic indices.

References

Comparative Analysis of the Antibacterial Potential of 11-Deoxyalisol B and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide synthesizes published findings on triterpenoids structurally related to 11-Deoxyalisol B to project its potential antibacterial properties. As of this review, direct experimental data on the antibacterial activity of this compound is not available in the published literature. The information presented herein is intended to guide future research and is based on the activities of analogous compounds.

Introduction

This compound is a protostane-type triterpenoid, a class of natural products isolated from Alismatis Rhizoma. While direct studies on its antibacterial efficacy are pending, research on closely related alisol triterpenoids, such as Alisol A, Alisol A 24-acetate, Alisol B 23-acetate, and Alisol C 23-acetate, has revealed significant antibacterial activity against a range of bacteria, including antibiotic-resistant strains. This guide provides a comparative overview of the antibacterial performance of these related compounds against standard antibiotics, details relevant experimental protocols, and illustrates the potential mechanism of action.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of triterpenoids from Alismatis Rhizoma against various bacterial strains, compared with standard antibiotics. Lower MIC values indicate greater antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Alisol B 23-acetate Staphylococcus aureus (Resistant)5-10[1][2]
Enterococcus faecium (Resistant)5-10[1][2]
Escherichia coli (Resistant)5-10[1][2]
Pseudomonas aeruginosa (Resistant)5-10[1][2]
Alisol C 23-acetate Staphylococcus aureus (Resistant)5-10[1][2]
Enterococcus faecium (Resistant)5-10[1][2]
Escherichia coli (Resistant)5-10[1][2]
Pseudomonas aeruginosa (Resistant)5-10[1][2]
Alisol A 24-acetate Staphylococcus aureus (Resistant)5-10[1][2]
Enterococcus faecium (Resistant)5-10[1][2]
Escherichia coli (Resistant)5-10[1][2]
Pseudomonas aeruginosa (Resistant)5-10[1][2]
Alisol A Bacillus subtilis12.5-50[1]
Staphylococcus aureus12.5-50[1]
11-Deoxyalisol A Bacillus subtilis12.5-50[1]
Staphylococcus aureus12.5-50[1]
Ampicillin Antibiotic-Resistant Strains5-80[2]
Chloramphenicol Antibiotic-Resistant Strains5-80[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antibacterial agents. The broth microdilution method is a standard procedure.

Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Select isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing sterile broth to achieve a range of desired concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (18-24h) mcfarland Standardize Inoculum (0.5 McFarland) bacterial_culture->mcfarland inoculation Inoculate with Bacterial Suspension mcfarland->inoculation compound_prep Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C (16-20h) inoculation->incubation read_mic Read MIC incubation->read_mic mbc_plating Plate for MBC read_mic->mbc_plating

Caption: Workflow for determining MIC and MBC.

Proposed Antibacterial Signaling Pathway of Alisol A 24-acetate against MRSA

Recent studies on Alisol A 24-acetate have elucidated a potential mechanism of action against Methicillin-Resistant Staphylococcus aureus (MRSA). This involves the inhibition of the mevalonate (MVA) pathway, which is crucial for bacterial membrane integrity.

signaling_pathway AA Alisol A 24-acetate HMGR HMG-CoA Reductase (HMGR) AA->HMGR inhibits MVA Mevalonate (MVA) Pathway HMGR->MVA catalyzes Membrane Bacterial Membrane Integrity MVA->Membrane maintains PBP2a PBP2a Expression Membrane->PBP2a affects Virulence Virulence Factor Secretion Membrane->Virulence regulates BetaLactam β-lactam Susceptibility PBP2a->BetaLactam determines ReducedVirulence Reduced Virulence Virulence->ReducedVirulence leads to

Caption: Proposed mechanism of Alisol A 24-acetate.[3]

References

A Researcher's Guide to In Vitro Controls for 11-Deoxyalisol B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of the natural triterpenoid 11-Deoxyalisol B, establishing robust experimental designs with appropriate positive and negative controls is paramount for generating valid and interpretable data. This guide provides a comparative framework for selecting controls in studies focused on the compound's anti-inflammatory and cytotoxic activities, complete with detailed experimental protocols and expected outcomes.

This compound has garnered interest for its biological activities, notably its ability to inhibit nitric oxide (NO) production, suggesting anti-inflammatory potential, and its cytotoxic effects against various cancer cell lines.[1] To rigorously evaluate these properties, experiments must include benchmarks to confirm the assay's validity and to provide a context for the compound's potency.

Core Concepts in Experimental Controls

Positive controls are substances known to produce the expected effect and are used to validate the experimental setup.[2][3] Conversely, negative controls are not expected to produce any effect and serve as a baseline to account for non-specific effects of the experimental conditions.[2] The vehicle used to dissolve the test compound, typically dimethyl sulfoxide (DMSO), is a common negative control.

Signaling Pathway of LPS-Induced Inflammation

The anti-inflammatory effects of this compound are often studied in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines like RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB.[4][5][6] Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[7][8][9]

LPS_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes production DeoxyalisolB This compound DeoxyalisolB->IKK Inhibits Dexamethasone Dexamethasone (Positive Control) Dexamethasone->NFkB_active Inhibits translocation

Figure 1. Simplified signaling pathway of LPS-induced inflammation and points of inhibition.

Comparison of Controls for Anti-inflammatory and Cytotoxicity Assays

The following table summarizes the expected outcomes for this compound and the recommended positive and negative controls in key in vitro assays.

Assay Parameter Measured Negative Control (Vehicle - DMSO) This compound Positive Control
Anti-inflammatory Assays
Griess AssayNitric Oxide (NO) concentration in cell culture supernatantNo significant change in NO levels after LPS stimulation.Dose-dependent decrease in LPS-induced NO production.Dexamethasone: Significant, dose-dependent decrease in LPS-induced NO production.[10][11]
Western Blot for iNOSExpression level of inducible Nitric Oxide Synthase (iNOS) proteinHigh iNOS expression after LPS stimulation.Dose-dependent decrease in LPS-induced iNOS expression.Dexamethasone: Significant decrease in LPS-induced iNOS expression.[10]
Western Blot for NF-κB (p65 subunit)Nuclear translocation of NF-κB p65 subunitIncreased nuclear p65 levels after LPS stimulation.Potential decrease in LPS-induced nuclear translocation of p65.BAY 11-7082 (NF-κB inhibitor): Significant decrease in LPS-induced nuclear translocation of p65.[12]
Cytotoxicity Assays
MTT AssayCell viability (mitochondrial activity)High cell viability (approaching 100%).[13]Dose-dependent decrease in cell viability.Doxorubicin: Significant, dose-dependent decrease in cell viability (IC50 values are cell line dependent, often in the low µM range).[14][15][16][17]

Experimental Workflow

A typical experimental workflow for evaluating the anti-inflammatory and cytotoxic effects of this compound is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 for inflammation, cancer cell line for cytotoxicity) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with: - this compound (various conc.) - Positive Control - Negative Control (Vehicle) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation inflammation_branch Anti-inflammatory Assay incubation->inflammation_branch cytotoxicity_branch Cytotoxicity Assay incubation->cytotoxicity_branch inflammation_branch->cytotoxicity_branch No griess_assay Griess Assay for NO inflammation_branch->griess_assay Yes mtt_assay MTT Assay cytotoxicity_branch->mtt_assay Yes western_blot Western Blot for iNOS, NF-κB griess_assay->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis mtt_assay->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for assessing this compound.

Detailed Experimental Protocols

Griess Assay for Nitric Oxide (NO) Measurement

This protocol is adapted for use with RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • This compound, Dexamethasone (positive control), DMSO (negative control)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound, Dexamethasone (e.g., 1 µM), or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a well with untreated cells as a baseline control.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.[3][7][8][13][18]

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium

  • This compound, Doxorubicin (positive control), DMSO (negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, Doxorubicin (e.g., 0.1 to 10 µM), or DMSO (vehicle control) for 24 to 72 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19][20]

  • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.[19][20][21][22][23]

Western Blot for iNOS and NF-κB p65

This protocol allows for the semi-quantitative analysis of protein expression.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-NF-κB p65, anti-β-actin or anti-Lamin B for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration of each sample. For NF-κB translocation, nuclear and cytoplasmic fractions should be prepared.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[24]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin for total or cytoplasmic proteins, Lamin B for nuclear proteins).[9][25]

By employing these standardized protocols and appropriate controls, researchers can confidently and accurately characterize the anti-inflammatory and cytotoxic properties of this compound, contributing to the broader understanding of its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of 11-Deoxyalisol B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Compound: Safety and Handling

Although one supplier indicates that 11-Deoxyalisol B is not classified as a hazardous material for transportation, it is crucial to recognize that the toxicological properties of many research compounds, including this one, have not been extensively studied. Therefore, treating it with a degree of caution is paramount. Safety data sheets for related triterpenoid compounds, such as Alisol A and Alisol C, recommend avoiding contact with skin and eyes and preventing the formation of dust and aerosols.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contamination: Prevent the compound from contaminating water, foodstuffs, or feed.

Disposal Procedures: A Step-by-Step Approach

The primary recommendation for the disposal of this compound, based on guidelines for similar compounds, is to engage a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally sound and legally compliant manner.

Disposal Workflow:

start Start: Unused or Waste This compound assess Assess Waste Type (Solid, Solution) start->assess package Package Securely in a Labeled, Compatible Container assess->package segregate Segregate from Incompatible Wastes package->segregate store Store in Designated Hazardous Waste Accumulation Area segregate->store contact Contact Licensed Chemical Waste Disposal Service store->contact transfer Transfer Waste to Authorized Personnel contact->transfer end_node End: Proper Disposal transfer->end_node

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Identification and Segregation:

    • Characterize the waste: Is it pure this compound (solid), a solution in a solvent, or contaminated labware?

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Pay particular attention to separating it from strong acids, bases, and oxidizing agents, as recommended for similar compounds.

  • Containerization and Labeling:

    • Use a chemically compatible and sealable container for waste collection.

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from ignition sources and incompatible materials.

  • Professional Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

    • Crucially, do not discharge this compound or its solutions into the sewer system. [1] This is a standard precaution for most laboratory chemicals to prevent environmental contamination.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory waste guidelines provide a framework for safe management.

ParameterGuidelineSource
Sewer Disposal Prohibited for this compound and its solutions.General Best Practice, SDS for Alisol A[1]
Solid Waste To be collected as chemical waste for incineration or landfill by a licensed facility.General Best Practice, SDS for Alisol A[1]
Contaminated Labware Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The cleaned labware may then be disposed of as regular waste, depending on institutional policies.General Laboratory Guidelines

Experimental Protocols for Decontamination

For decontaminating labware that has come into contact with this compound, a triple-rinse procedure is recommended.

Protocol for Triple Rinsing Glassware:

  • Initial Rinse: Rinse the glassware with a solvent in which this compound is soluble (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone). Collect this initial rinsate in the designated hazardous waste container for this compound.

  • Second Rinse: Repeat the rinse with a fresh portion of the solvent and collect the rinsate in the same waste container.

  • Third Rinse: Perform a final rinse with the solvent and add the rinsate to the waste container.

  • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.

  • Disposal of Rinsate: The collected solvent rinsate must be disposed of as hazardous chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and minimizing environmental impact.

References

Personal protective equipment for handling 11-Deoxyalisol B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of 11-Deoxyalisol B

Date of Issue: November 13, 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling laboratory chemicals with unknown comprehensive toxicological data, supplemented by safety information for structurally related compounds.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative. The primary known hazards are based on data from the structurally similar compound, Alisol B 23-acetate, which is classified as harmful if swallowed and an irritant. As a member of the protostane triterpenoid class, caution should be exercised as it may possess other uncharacterized biological activities.

Assumed Primary Hazards:

  • Acute Oral Toxicity

  • Skin and Eye Irritation

  • Respiratory Tract Irritation from airborne powder

  • Unknown Chronic Effects

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The following table outlines the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash goggles or face shieldNitrile or neoprene glovesLab coatNot required if handled in a certified chemical fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile glovesLab coatNot required
Animal Dosing and Handling Safety glasses with side shieldsNitrile glovesLab coatN95 respirator if aerosolization is possible
Handling and Storage Procedures

3.1. Engineering Controls:

  • All work with solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • A designated area for handling this compound should be established to prevent cross-contamination.

3.2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

3.3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Spill and Emergency Procedures

4.1. Minor Spills (Solid):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

4.2. Minor Spills (Solution):

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Place the contaminated material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

4.3. Emergency Contact:

  • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of skin contact, remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • If inhaled, move to fresh air. If breathing is difficult, seek immediate medical attention.

  • If ingested, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Visual Guides

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_handling Handling cluster_post_handling Post-Handling Assess Task Assess Task Eye Protection Eye Protection Assess Task->Eye Protection Hand Protection Hand Protection Assess Task->Hand Protection Body Protection Body Protection Assess Task->Body Protection Respiratory Protection Respiratory Protection Assess Task->Respiratory Protection Perform Task Perform Task Respiratory Protection->Perform Task Decontaminate Decontaminate Perform Task->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Wash Hands Wash Hands Dispose Waste->Wash Hands

Caption: PPE selection and handling workflow for this compound.

Spill_Response Spill Occurs Spill Occurs Secure Area Secure Area Spill Occurs->Secure Area Don PPE Don PPE Secure Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose Waste Dispose Waste Clean Up->Dispose Waste Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area

Caption: Step-by-step spill response plan for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxyalisol B
Reactant of Route 2
11-Deoxyalisol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.